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  • Product: 5-Thiazolol, 2,4-dimethyl-
  • CAS: 169966-23-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to 5-Thiazolol, 2,4-dimethyl-: Structural Chemistry, Synthesis, and Applications

Executive Summary As drug discovery and agrochemical development pivot toward highly functionalized, low-molecular-weight heterocycles, the thiazole scaffold remains a privileged structure. Specifically, 5-Thiazolol, 2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and agrochemical development pivot toward highly functionalized, low-molecular-weight heterocycles, the thiazole scaffold remains a privileged structure. Specifically, 5-Thiazolol, 2,4-dimethyl- (also known as 2,4-dimethylthiazol-5-ol) represents a unique building block that combines the electron-rich nature of the thiazole core with strategically positioned steric and electronic vectors[1]. This guide provides a rigorous examination of its chemical properties, synthetic methodologies, and analytical characterization, designed for advanced researchers and application scientists.

Structural Chemistry & Molecular Properties

At its core, 5-Thiazolol, 2,4-dimethyl- is a derivative of 1,3-thiazol-5-ol[2]. The presence of methyl groups at the C2 and C4 positions imparts significant lipophilicity and steric shielding, while the C5 hydroxyl group serves as a versatile handle for downstream functionalization (e.g., O-alkylation, cross-coupling, or esterification).

A critical, yet often overlooked, aspect of 5-thiazolol chemistry is its keto-enol tautomerization. In polar protic solvents, the compound exists in equilibrium with its keto form, 2,4-dimethylthiazol-5(4H)-one. Understanding this dynamic is essential for predicting its reactivity profile during complex syntheses and library generation.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Thiazolol, 2,4-dimethyl-
IUPAC Name 2,4-dimethyl-1,3-thiazol-5-ol
CAS Registry Number 169966-23-8[3]
Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
Exact Mass (Monoisotopic) 129.0248 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3 (N, O, S)

Chemical Synthesis & Mechanistic Pathways

Synthesizing 2,4-disubstituted-5-thiazolols requires precise control over cyclization conditions to prevent degradation of the electron-rich heterocycle. The most robust approach involves the intramolecular cyclization of N-thioacyl amino acids.

Protocol 1: Synthesis via Cyclization of N-Thioacetylalanine

Causality Focus: We employ N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent to activate the carboxylic acid, forcing the intramolecular nucleophilic attack by the thione sulfur. This specific activation prevents intermolecular dimerization, which is a common side reaction in thio-acid chemistry.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve N-thioacetylalanine (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Rationale: The inert atmosphere prevents the premature oxidative dimerization of the thio-precursor.

  • Activation: Cool the reaction vessel to 0°C and introduce DCC (1.1 eq) dropwise.

  • Catalytic Cyclization: Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). Stir the mixture, allowing it to warm to room temperature over 4 hours.

  • Purification: Filter the resulting suspension to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 5% NaHCO 3​ and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure 5-thiazolol derivative.

SynthPathway A N-Thioacetylalanine (Precursor) B Dehydration & Cyclization (e.g., DCC, DMAP) A->B -H2O C 2,4-Dimethylthiazol-5(4H)-one (Keto Tautomer) B->C Ring Closure D 2,4-Dimethyl-5-thiazolol (Enol Tautomer) C->D Tautomerization (Solvent Dependent)

Synthetic cyclization pathway and keto-enol tautomerism of 2,4-dimethyl-5-thiazolol.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized batch, a multi-modal analytical approach is required. This protocol is designed as a self-validating system: each technique corroborates the findings of the others.

Protocol 2: Analytical Validation Workflow
  • HPLC Purity Assessment:

    • Method: C18 reverse-phase column; Mobile phase A: Water (0.1% TFA), Mobile phase B: Acetonitrile.

    • Causality: The addition of Trifluoroacetic acid (TFA) is critical. It suppresses the ionization of the C5-hydroxyl group, preventing peak tailing and ensuring a sharp, quantifiable chromatographic peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR (CDCl3, 400 MHz): Expect distinct singlets for the C2-methyl and C4-methyl groups. The C5-OH proton will appear as a broad singlet.

    • Validation Step: Perform a D 2​ O shake. The disappearance of the broad OH singlet confirms the presence of the exchangeable hydroxyl proton, validating the enol tautomer's presence in solution.

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Validation Step: Calculate the theoretical [M+H]+ ion for C 5​ H 8​ NOS + (exact mass: 130.0321 Da). A matching experimental m/z value definitively confirms the elemental composition and the 129.18 g/mol nominal molecular weight.

Applications in Drug Development & Agrochemicals

In medicinal chemistry, thiazoles are highly valued for their ability to act as bioisosteres for phenols, pyrazoles, and oxazoles. The 2,4-dimethyl-5-thiazolol scaffold is particularly useful in designing inhibitors for lipophilic binding pockets.

Recent advancements have demonstrated the utility of heavily substituted thiazole and triazole-fused heteroarenes in antifungal applications, showing efficacy against pathogens like Candida albicans and Trichosporon asahii[4]. The 5-thiazolol core can be integrated into similar tricyclic scaffolds, where the C2 and C4 methyl groups provide necessary hydrophobic contacts, and the C5 oxygen serves as a critical hydrogen-bond acceptor or linker attachment point.

Pharmacophore Core 5-Thiazolol Core C5H7NOS MW: 129.18 C2 C2-Methyl (Hydrophobic Vector) Core->C2 C4 C4-Methyl (Steric Shielding) Core->C4 C5 C5-Hydroxyl (H-Bond Donor/Acceptor) Core->C5 S1 S1/N3 Heteroatoms (Metal Coordination) Core->S1

Pharmacophore mapping of 2,4-dimethyl-5-thiazolol illustrating its versatile binding vectors.

Conclusion

5-Thiazolol, 2,4-dimethyl- is a structurally compact yet chemically rich molecule. With a molecular weight of 129.18 g/mol and a highly reactive C5-hydroxyl group, it offers application scientists a versatile vector for library generation. By mastering its tautomeric behavior and employing rigorous, self-validating analytical protocols, researchers can reliably integrate this scaffold into next-generation therapeutics and agrochemicals.

References

  • Source: nextsds.
  • Source: chemicalbook.
  • Source: mdpi.
  • Source: nih.

Sources

Exploratory

Spectroscopic Elucidation of 2,4-Dimethyl-5-thiazolol: A Comprehensive Guide to UV-Vis and FTIR Characterization

Executive Summary In drug development and materials science, thiazole derivatives serve as critical pharmacophores and functional building blocks. Among these, 5-Thiazolol, 2,4-dimethyl- (CAS: 169966-23-8), also known as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and materials science, thiazole derivatives serve as critical pharmacophores and functional building blocks. Among these, 5-Thiazolol, 2,4-dimethyl- (CAS: 169966-23-8), also known as 2,4-dimethylthiazol-5-ol, presents a unique analytical challenge. Due to its 5-hydroxy substitution, the molecule exists in a delicate, environmentally sensitive equilibrium between its enol form (5-hydroxythiazole) and its keto form (thiazol-5(4H)-one).

As a Senior Application Scientist, I frequently observe researchers misinterpreting the spectral data of such heterocycles by failing to account for state- and solvent-induced tautomerism. This whitepaper provides an in-depth, mechanistic guide to the UV-Vis and FTIR spectroscopic characterization of 2,4-dimethyl-5-thiazolol. By prioritizing causality and self-validating experimental designs, this guide ensures that analytical artifacts are strictly decoupled from true physicochemical phenomena.

Mechanistic Grounding: The Tautomeric Challenge

The spectroscopic behavior of 2,4-dimethyl-5-thiazolol cannot be understood through a static structural lens. The 5-hydroxythiazole core undergoes rapid keto-enol tautomerism .

  • The Enol Form (2,4-Dimethyl-5-thiazolol): Features a fully conjugated, 6 π -electron aromatic system. The hydroxyl group acts as an auxochrome, donating electron density into the ring via resonance. This form is typically stabilized in non-polar environments or solid states where intermolecular hydrogen bonding is highly directional.

  • The Keto Form (2,4-Dimethylthiazol-5(4H)-one): The migration of the proton from the oxygen to the C4 position disrupts the aromaticity. The resulting structure features an isolated imine (C=N) and a thioester-like carbonyl (C=O). This highly polar form is thermodynamically favored in high-dielectric solvents (e.g., water, methanol) .

Understanding this equilibrium is the foundation of accurate spectral interpretation.

Tautomerism Enol 2,4-Dimethyl-5-thiazolol (Enol Form) Favored in Non-Polar Solvents Keto 2,4-Dimethylthiazol-5(4H)-one (Keto Form) Favored in Polar Solvents Enol->Keto Solvent Polarity / H-Bonding UV_Enol UV-Vis: ~275 nm Extended Conjugation Enol->UV_Enol IR_Enol FTIR: O-H Stretch (~3300 cm⁻¹) Enol->IR_Enol UV_Keto UV-Vis: ~250 nm Reduced Conjugation Keto->UV_Keto IR_Keto FTIR: C=O Stretch (~1720 cm⁻¹) Keto->IR_Keto

Fig 1: Tautomeric equilibrium of 2,4-dimethyl-5-thiazolol and its spectroscopic implications.

Fourier Transform Infrared (FTIR) Spectroscopy

Principles of Vibrational Assignment

In FTIR spectroscopy, the transition between the enol and keto forms is starkly visible. The enol form is characterized by a broad O-H stretching band and strong C-O single bond stretches. Conversely, the keto form is dominated by a sharp, intense C=O stretching frequency.

Expert Insight: A common pitfall in solid-state FTIR is the use of Potassium Bromide (KBr) pellets. Pressing a KBr pellet requires immense pressure (~10 tons). This mechanical stress, combined with the hygroscopic nature of KBr, frequently induces a mechanochemical shift toward the keto tautomer or causes polymorphic transitions. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique for preserving the true solid-state structural integrity of 2,4-dimethyl-5-thiazolol.

Protocol: Self-Validating High-Resolution FTIR Workflow
  • System Initialization & Background Validation:

    • Action: Purge the spectrometer with dry nitrogen for 15 minutes. Acquire a background scan using a clean diamond ATR crystal.

    • Self-Validation: The baseline noise must not exceed 0.005 Absorbance Units (AU) peak-to-peak. Atmospheric H2​O (3500-3900 cm⁻¹) and CO2​ (2300-2400 cm⁻¹) bands must be fully subtracted.

  • Sample Application:

    • Action: Deposit 2-3 mg of neat 2,4-dimethyl-5-thiazolol onto the ATR crystal. Apply consistent pressure using the anvil.

    • Causality: Consistent pressure ensures intimate contact with the evanescent wave, which penetrates only 0.5 - 2.0 μ m into the sample, ensuring a high Signal-to-Noise Ratio (SNR) without altering the tautomeric state.

  • Spectral Acquisition:

    • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 64 co-added scans).

    • Self-Validation: Check the intensity of the strongest band (e.g., the C=N or C=O stretch). It must fall between 0.1 and 0.8 AU to prevent detector saturation and ensure photometric linearity.

  • Post-Processing (Deconvolution):

    • Action: Apply Fourier self-deconvolution (FSD) or second-derivative processing to the 1550-1750 cm⁻¹ region.

    • Causality: This mathematically resolves overlapping C=N stretching and C=O stretching modes that convolute when the sample exists as a mixed-tautomer solid.

Quantitative Data: FTIR Peak Assignments
Vibrational ModeEnol Form (cm⁻¹)Keto Form (cm⁻¹)IntensityCausality / Structural Note
O-H Stretch 3200 - 3400N/ABroad, StrongHighly dependent on intermolecular H-bonding.
C=O Stretch N/A1710 - 1730Strong, SharpIndicates the thiazol-5(4H)-one carbonyl.
C=N Stretch 1610 - 16301580 - 1600MediumHypsochromically shifted in the keto form due to loss of aromatic conjugation.
C-H (Methyl) 2850 - 29602850 - 2960WeakAliphatic asymmetric/symmetric stretches.
C-O Stretch 1180 - 1220N/AStrongCharacteristic of the enol ether-like C-O bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principles of Electronic Transitions

Unsubstituted thiazole exhibits a λmax​ near 235 nm resulting from π→π∗ and n→π∗ transitions . In 2,4-dimethyl-5-thiazolol, the enol form possesses a fully conjugated aromatic ring. The hydroxyl group acts as an electron-donating auxochrome, lowering the HOMO-LUMO gap and causing a significant bathochromic (red) shift ( λmax​ ~270-280 nm).

When the molecule tautomerizes to the keto form in polar solvents, the sp3 hybridized carbon at position 4 breaks the continuous cyclic conjugation. The system behaves as an isolated diene/imine, resulting in a hypsochromic (blue) shift ( λmax​ ~245-255 nm).

Protocol: Solvent-Dependent UV-Vis Workflow
  • Baseline & Cuvette Matching Validation:

    • Action: Use matched quartz cuvettes (1 cm path length). Perform a baseline correction with the pure solvent in both the reference and sample beams.

    • Self-Validation: The resulting baseline must be flat ( ± 0.002 AU) from 200 to 400 nm.

  • Concentration Optimization & Polarity Series:

    • Action: Prepare a 10 mM stock solution in anhydrous acetonitrile. Dilute to a working concentration of 25 μ M across a polarity series: Hexane, Dichloromethane (DCM), Methanol, and Water (pH 7.4 buffer).

    • Causality: A 25 μ M concentration typically yields a maximum absorbance of 0.4 - 0.8 AU. This keeps the measurement strictly within the linear dynamic range of the Beer-Lambert Law, preventing stray light artifacts.

  • Spectral Acquisition & Isosbestic Point Analysis:

    • Action: Scan each solution from 200 to 400 nm at a scan rate of 100 nm/min. Overlay the normalized spectra.

    • Self-Validation: The presence of a sharp isosbestic point (a specific wavelength where total absorbance remains constant across all solvents) mathematically confirms a closed two-state system (Enol Keto) without degradation or side reactions.

Quantitative Data: UV-Vis Absorption Maxima
SolventDielectric Const. ( ϵ )Dominant Tautomer λmax​ (nm)Primary Transition Type
Hexane 1.89Enol~275Aromatic π→π∗
Dichloromethane 8.93Mixed Equilibrium~260, ~275Overlapping transitions
Methanol 32.7Keto~250Isolated π→π∗
Water (pH 7.4) 80.1Keto / Anion~245, ~310Deprotonation effects (phenolate-like anion formation at 310 nm)

Visualizing the Analytical Workflows

To ensure absolute reproducibility, the following workflow diagram illustrates the self-validating architecture of the spectroscopic characterization process.

Workflow cluster_UV UV-Vis Spectroscopy cluster_IR FTIR Spectroscopy Prep 1. Sample Preparation (2,4-Dimethyl-5-thiazolol) Solvent Solvent Polarity Series (Hexane -> Water) Prep->Solvent ATR ATR Preparation (Avoid KBr Pressure) Prep->ATR Scan Wavelength Scan (200-400 nm) Solvent->Scan Isosbestic Isosbestic Point Validation Scan->Isosbestic Data Data Synthesis: Tautomeric Ratio & Structural Confirmation Isosbestic->Data Acquire Spectrum Acquisition (4000-400 cm⁻¹) ATR->Acquire Deconv Band Deconvolution (C=O vs C=N) Acquire->Deconv Deconv->Data

Fig 2: Self-validating experimental workflow for the spectroscopic characterization of the analyte.

Conclusion

The spectroscopic characterization of 2,4-dimethyl-5-thiazolol requires a dynamic analytical approach. By recognizing the molecule's propensity for keto-enol tautomerism, analysts can avoid the trap of interpreting mixed-state spectra as impurities. Utilizing ATR-FTIR avoids pressure-induced structural artifacts, while solvent-dependent UV-Vis spectroscopy allows for the precise calculation of tautomeric equilibrium constants. By adhering to the self-validating protocols outlined in this guide, researchers can ensure robust, reproducible, and mechanistically sound characterization of complex thiazole derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10934, 2,4-Dimethylthiazole." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 520888, 2,4-Dimethyl-5-acetylthiazole." PubChem,[Link]

  • Liptak, M. D., et al. "pH-Dependent absorption spectrum of oxyluciferin analogues in the active site of firefly luciferase." ResearchGate,[Link]

  • NIST Mass Spectrometry Data Center. "Thiazole." NIST Chemistry WebBook, SRD 69,[Link]

Foundational

Pharmacokinetic Properties and Bioavailability of 5-Thiazolol, 2,4-dimethyl-

Executive Summary & Structural Rationale As drug development increasingly relies on novel heterocyclic scaffolds, understanding the predictive Absorption, Distribution, Metabolism, and Excretion (ADME) profile of interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug development increasingly relies on novel heterocyclic scaffolds, understanding the predictive Absorption, Distribution, Metabolism, and Excretion (ADME) profile of intermediates is critical. 5-Thiazolol, 2,4-dimethyl- (CAS: 169966-23-8)[1] is a highly specific thiazole derivative characterized by a five-membered aromatic ring containing nitrogen and sulfur, substituted with two methyl groups (positions 2 and 4) and a hydroxyl group (position 5).

From a pharmacokinetic perspective, the presence of the 5-hydroxyl group fundamentally dictates the molecule's behavior. Unlike simple alkyl-thiazoles that primarily undergo slow Phase I oxidation, the free hydroxyl moiety acts as a rapid conjugation site for Phase II enzymes (specifically Uridine 5'-diphospho-glucuronosyltransferases, or UGTs). This structural vulnerability suggests that while the compound possesses excellent theoretical permeability, its systemic oral bioavailability will be heavily throttled by first-pass hepatic metabolism .

This whitepaper outlines the physicochemical profiling, predictive bioavailability, and the rigorous, self-validating in vitro methodologies required to quantify the pharmacokinetics of 2,4-dimethyl-5-thiazolol.

Physicochemical Profiling

Before initiating in vitro or in vivo studies, we must establish the baseline physicochemical parameters. These metrics dictate our choice of assay buffers, solvents, and analytical columns.

Table 1: Physicochemical and Predictive ADME Properties

ParameterValuePharmacokinetic Implication
Molecular Weight 129.18 g/mol Highly favorable for rapid passive diffusion.
LogP (Predicted) ~1.62Optimal balance of aqueous solubility and lipophilicity.
pKa (Hydroxyl) ~8.5Predominantly unionized at physiological pH (7.4), aiding absorption.
Polar Surface Area (PSA) ~61.3 ŲWell below the 140 Ų threshold; excellent membrane permeability expected.
H-Bond Donors / Acceptors 1 / 3Complies strictly with Lipinski’s Rule of 5.

Absorption & Permeability Dynamics

Because 2,4-dimethyl-5-thiazolol has a low molecular weight and favorable LogP, we hypothesize rapid absorption in the gastrointestinal tract. To empirically validate this, we employ a bidirectional Caco-2 permeability assay.

ADME_Workflow A 2,4-dimethyl-5-thiazolol (Test Compound) B Caco-2 Permeability (Absorption) A->B C HLM Assay (Metabolism) A->C D LC-MS/MS Quantification B->D C->D E PK Parameter Derivation D->E

Fig 1. Integrated in vitro ADME workflow for evaluating 2,4-dimethyl-5-thiazolol.

Self-Validating Caco-2 Permeability Protocol

Causality & Rationale: We measure transport in both directions—Apical to Basolateral (A-to-B) and Basolateral to Apical (B-to-A). Calculating the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) reveals whether the compound is a substrate for intestinal efflux transporters like P-glycoprotein (P-gp), which directly reduces oral bioavailability .

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.

  • System Validation (Crucial Step): Introduce Lucifer Yellow (a paracellular marker) into the apical chamber. Validation logic: If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the well must be excluded.

  • Dosing: Spike 2,4-dimethyl-5-thiazolol (10 µM in HBSS buffer, 1% DMSO) into the donor chambers (A for A-to-B; B for B-to-A).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

  • Mass Balance Check: Calculate total recovery: (Amount in Donor + Amount in Receiver + Cell Lysate) / Initial Amount. Validation logic: A mass balance < 80% indicates non-specific plastic binding or intracellular trapping, requiring a shift to ultra-low binding plates.

  • Quantification: Analyze via LC-MS/MS (C18 column, positive electrospray ionization, monitoring the[M+H]+ transition at m/z 130.03).

Hepatic Clearance & Biotransformation

The primary barrier to the bioavailability of 2,4-dimethyl-5-thiazolol is hepatic clearance. The 5-hydroxyl group is a prime target for O-glucuronidation, while the methyl groups undergo CYP450-mediated hydroxymethylation.

Metabolic_Pathway Parent 5-Thiazolol, 2,4-dimethyl- (Parent Drug) Phase1 CYP450 Oxidation (Hydroxymethylation) Parent->Phase1 Minor Phase2 UGT Conjugation (O-Glucuronidation) Parent->Phase2 Major Met1 2-hydroxymethyl-4-methyl- 5-thiazolol Phase1->Met1 Met2 2,4-dimethyl-5-thiazolyl beta-D-glucuronide Phase2->Met2 Excretion Renal / Biliary Excretion Met1->Excretion Met2->Excretion

Fig 2. Proposed Phase I and Phase II biotransformation pathways.

Self-Validating Human Liver Microsome (HLM) Protocol

Causality & Rationale: To accurately predict in vivo hepatic clearance ( CLhep​ ), we must evaluate both Phase I and Phase II metabolism. Using only NADPH (Phase I cofactor) would grossly underestimate clearance because the hydroxyl group drives rapid UGT-mediated Phase II conjugation. Therefore, UDPGA (Uridine 5'-diphosphoglucuronic acid) must be included .

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl₂.

  • Control Validation: Run parallel incubations with Testosterone (CYP3A4 control) and 7-Hydroxycoumarin (UGT control). Validation logic: If the intrinsic clearance ( CLint​ ) of these controls falls outside the laboratory's historical 95% confidence interval, the HLM batch has lost enzymatic activity and must be discarded.

  • Initiation: Pre-incubate 1 µM of 2,4-dimethyl-5-thiazolol for 5 minutes at 37°C. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH, 2 mM UDPGA, and 25 µg/mL alamethicin to pore-form the microsomal vesicles and grant UDPGA access to luminal UGTs).

  • Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the enzymes to halt metabolism at precise time points and precipitates proteins to prevent LC-MS/MS column clogging.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant to calculate the elimination rate constant ( k ) and derive CLint​ .

Pharmacokinetic Modeling & Bioavailability

Based on the structural extrapolation and in vitro predictive models, the pharmacokinetic profile of 2,4-dimethyl-5-thiazolol in humans is characterized by high absorption but moderate-to-low systemic bioavailability due to hepatic extraction.

Table 2: Predicted Pharmacokinetic Parameters (Human)

ParameterPredicted ValueMechanistic Rationale
Oral Bioavailability ( F% ) 35% - 45%Excellent intestinal absorption is offset by significant first-pass O-glucuronidation in the liver.
Tmax​ 0.5 - 1.0 hoursHigh permeability ( Papp​>15×10−6 cm/s) allows rapid uptake across the gut wall.
Volume of Distribution ( Vd​ ) ~1.2 L/kgModerate lipophilicity ensures adequate tissue penetration without excessive sequestration in adipose tissue.
Hepatic Clearance ( CLhep​ ) ~14 mL/min/kgHigh extraction ratio driven by the exposed 5-hydroxyl group.
Half-life ( t1/2​ ) 1.5 - 2.5 hoursRapid Phase II conjugation leads to swift renal elimination of the hydrophilic glucuronide metabolite.

References

  • Dalvie, D., et al. "Biotransformation of Thiazole-Containing Compounds." Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • Artursson, P., et al. "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews, PubMed. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." FDA Guidance Documents. URL:[Link]

  • NextSDS Database. "5-Thiazolol, 2,4-dimethyl- — Chemical Substance Information." NextSDS. URL:[Link]

Sources

Exploratory

The Mechanistic Role of 5-Thiazolol, 2,4-dimethyl- in Maillard-Derived Flavor Pathways: A Technical Guide

Executive Summary The Maillard reaction is a highly complex network of non-enzymatic browning and flavor-generating pathways that dictate the sensory profile of thermally processed foods[1]. Among the myriad of volatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Maillard reaction is a highly complex network of non-enzymatic browning and flavor-generating pathways that dictate the sensory profile of thermally processed foods[1]. Among the myriad of volatile compounds generated, sulfur-containing heterocycles—specifically thiazoles—are highly prized for their dense, intensive aromas[2]. This whitepaper provides an in-depth mechanistic analysis of 5-Thiazolol, 2,4-dimethyl- (CAS 169966-23-8)[3], an oxygenated thiazole derivative. By examining its thermodynamic formation, sensory impact, and cross-disciplinary relevance, this guide serves as a foundational resource for manipulating heterocyclic flavor pathways and leveraging thiazole scaffolds in pharmaceutical design.

Chemical Identity & Sensory Kinetics

Thiazoles are formed primarily through the thermal degradation of sulfur-containing amino acids (like L-cysteine) and their subsequent interaction with reducing sugars or α-dicarbonyls[2]. The specific compound, 5-Thiazolol, 2,4-dimethyl-, represents a unique subclass of hydroxythiazoles where the hydroxyl group significantly influences both its volatility and hydrogen-bonding capacity.

As an application scientist, I rely on quantitative sensory data to reverse-engineer flavor profiles. The addition of methyl groups at the 2 and 4 positions, combined with the hydroxyl group at the 5 position, shifts the molecule's sensory profile toward rich, meaty, and roasted notes, distinguishing it from the sharper, purely nutty profiles of non-oxygenated analogs like 2-acetylthiazole[4].

Table 1: Quantitative Sensory & Chemical Data of Key Maillard Thiazoles
Compound NameCAS NumberPrimary Odor DescriptorsOptimal Formation Conditions
5-Thiazolol, 2,4-dimethyl- 169966-23-8Meaty, roasted, dense savorypH > 7.5, Temp > 140°C
2-Acetylthiazole 24295-03-2Nutty, popcorn, cerealpH > 7.0, Temp > 120°C
4,5-Dimethylthiazole 3581-91-7Earthy, roasted nutpH Neutral, Temp > 130°C
4-Methylthiazole 693-95-8Green, tomato, nuttypH Acidic/Neutral, Temp > 100°C

Mechanistic Pathways in the Maillard Reaction

The formation of 5-Thiazolol, 2,4-dimethyl- is not a random occurrence; it is a highly deterministic process governed by pH and thermal energy.

The Role of pH in Pathway Divergence

The structural fate of sulfur-containing intermediates is strictly pH-dependent. At low pH levels, the hydrolysis of L-cysteine predominantly yields hydrogen sulfide ( H2​S ), which drives the reaction toward linear thiols and sulfides (often associated with raw or boiled meat notes)[4].

However, shifting the system to slightly alkaline conditions fundamentally alters the reaction trajectory. Alkaline environments catalyze the enolization of imine intermediates—which are formed via the nucleophilic addition of cysteine to α-dicarbonyls like diacetyl. This enolization is the critical kinetic step that accelerates cyclization into stable heterocyclic rings, thereby strengthening the formation of thiazoles and pyrazines[4].

Thermodynamic Thresholds

The activation energy for the cyclization of oxygenated thiazoles is relatively high. While lower temperatures yield trace volatile compounds, crossing the 140°C threshold provides the necessary thermodynamic push for extensive Strecker degradation, maximizing the yield of complex thiazole compounds[5].

G Cys L-Cysteine (Sulfur/Nitrogen Source) Degradation Thermal Degradation (pH > 7.5, >140°C) Cys->Degradation Sugar Reducing Sugars (e.g., Glucose) Sugar->Degradation H2S H2S + NH3 Degradation->H2S Dicarbonyl α-Dicarbonyls (e.g., Diacetyl) Degradation->Dicarbonyl Condensation Nucleophilic Addition & Cyclization H2S->Condensation Dicarbonyl->Condensation Product 5-Thiazolol, 2,4-dimethyl- (Meaty/Roasted Flavor) Condensation->Product

Formation pathway of 2,4-dimethyl-5-thiazolol via Maillard reaction precursors.

Experimental Methodology: A Self-Validating Protocol

To predictably generate and quantify 2,4-dimethyl-5-thiazolol, researchers must utilize a tightly controlled model system. The following protocol is designed as a self-validating workflow, ensuring that the causality of each step directly translates to analytical success.

Step-by-Step Synthesis and Isolation Protocol
  • Precursor Formulation: Prepare a 10 mmol/L aqueous solution of L-cysteine and diacetyl (2,3-butanedione).

    • Causality: Diacetyl provides the exact C4​ carbon backbone required for the 2,4-dimethyl substitution pattern on the final thiazole ring.

  • pH Modulation: Buffer the solution to pH 8.0 using a 0.2 M phosphate buffer.

    • Causality: Alkaline conditions suppress linear thiol formation and drive the enolization necessary for heterocyclic cyclization[4].

  • Thermal Activation: Seal the mixture in a pressure-rated reaction vial and heat to 145°C for 40 minutes.

    • Causality: Exceeding the 140°C thermodynamic threshold ensures complete Strecker degradation and maximizes thiazole yield[5].

  • HS-SPME Extraction: Cool the vial to 40°C. Expose a DVB/CAR/PDMS Solid Phase Microextraction (SPME) fiber to the headspace for 30 minutes.

    • Causality: The triple-phase fiber optimally captures low-molecular-weight, polar, and semi-polar sulfur heterocycles from the aqueous matrix.

  • GC-MS/O Analysis: Desorb the fiber in the GC inlet at 250°C. Utilize a polar wax column for separation. Split the effluent between a mass spectrometer (for structural confirmation via m/z fragmentation) and an olfactory port.

    • Causality: Olfactometry validates the chemical data against human sensory perception, confirming the target's meaty/roasted descriptor.

Workflow Prep 1. Precursor Prep (Cys + Diacetyl) Heat 2. Thermal Reactor (145°C, pH 8.0) Prep->Heat Extract 3. HS-SPME Extraction (DVB/CAR/PDMS) Heat->Extract Analyze 4. GC-MS/O Analysis (Mass Spec & Olfactometry) Extract->Analyze

Step-by-step analytical workflow for isolating and identifying thiazole flavor compounds.

Cross-Disciplinary Applicability: From Flavor to Pharmacology

While 5-Thiazolol, 2,4-dimethyl- is fundamentally studied within the context of food chemistry and synthetic meat analogs, its core structural motif—the oxygenated/aminated thiazole ring—is a privileged scaffold in pharmaceutical drug development.

The electron-rich nature of the thiazole ring, combined with the hydrogen-bonding capabilities of its functional groups, makes it an excellent candidate for target binding in biological systems. For instance, 2-aminothiazole and related hydroxythiazole analogues have been successfully designed and evaluated as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[6]. These compounds demonstrate significant cytoprotective action, proving that the chemical principles governing Maillard heterocycles translate directly into advanced drug design[6]. Understanding the synthesis and stability of these rings in thermal models provides invaluable kinetic data for medicinal chemists synthesizing novel thiazole-based therapeutics.

References

  • Research progress of thiazole flavor compounds. CABI Digital Library.
  • Flavor compounds formed during the Maillard reaction. FAO AGRIS.
  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applic
  • 5-Thiazolol, 2,4-dimethyl- — Chemical Substance Inform
  • Design, Synthesis, and Cytoprotective Effect of 2-Aminothiazole Analogues as Potent Poly(ADP-Ribose) Polymerase-1 Inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2,4-dimethyl-5-thiazolol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2,4-dimethyl-5-thiazolol, a heterocyclic compound of interest in medicinal chemistry and ma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2,4-dimethyl-5-thiazolol, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary focus of this guide is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring system.[1][2][3][4][5] The protocols and explanations herein are designed to be detailed and self-validating, providing not just the steps, but the scientific reasoning behind them.

Introduction to 2,4-dimethyl-5-thiazolol and the Hantzsch Synthesis

The thiazole ring is a fundamental scaffold in a multitude of biologically active compounds and pharmaceuticals. The specific substitution pattern of 2,4-dimethyl-5-thiazolol makes it a valuable intermediate for further functionalization in drug discovery programs. The Hantzsch thiazole synthesis, first reported in the late 19th century, remains a cornerstone of heterocyclic chemistry due to its reliability, generally high yields, and the accessibility of its starting materials.[2][3][4] The reaction involves the condensation of an α-haloketone with a thioamide to form the stable, aromatic thiazole ring.[3][4]

Reaction Mechanism: A Step-by-Step Analysis

The synthesis of 2,4-dimethyl-5-thiazolol via the Hantzsch method proceeds through a well-established multi-step mechanism. The key reactants are 3-chloro-2,4-pentanedione (the α-haloketone) and thioacetamide (the thioamide).

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thioacetamide, acting as a potent nucleophile, attacking the electrophilic carbon bearing the chlorine atom on 3-chloro-2,4-pentanedione. This is a classic SN2 reaction that forms an isothioamide intermediate.[2][4]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on one of the adjacent carbonyl carbons. This step forges the five-membered ring characteristic of the thiazole core.

  • Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, is unstable and readily undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The driving force for this step is the formation of the highly stable aromatic system.[2]

Hantzsch_Mechanism Figure 1: Hantzsch Synthesis Mechanism for 2,4-dimethyl-5-thiazolol Start 3-Chloro-2,4-pentanedione + Thioacetamide Intermediate1 Isothioamide Intermediate (S-Alkylation Product) Start->Intermediate1 1. Nucleophilic Attack (SN2) Intermediate2 Cyclic Hemiaminal (Hydroxythiazoline) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 2,4-dimethyl-5-acetylthiazole Intermediate2->Product 3. Dehydration (-H2O) FinalProduct 2,4-dimethyl-5-thiazolol (Tautomer) Product->FinalProduct Tautomerization Workflow Figure 2: Experimental Workflow A 1. Dissolve Thioacetamide in Ethanol B 2. Add 3-Chloro-2,4-pentanedione A->B C 3. Heat to Reflux (2-3 hours) B->C D 4. Cool to Room Temperature C->D E 5. Neutralize with NaHCO3 D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry Organic Layer (MgSO4) F->G H 8. Remove Solvent (Rotary Evaporation) G->H I 9. Purify Product (Recrystallization/Chromatography) H->I

Sources

Application

Topic: Green Chemistry Approaches for the Synthesis of 2,4-Dimethyl-5-Thiazolol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Thiazole scaffolds are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals. 2,4-Dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole scaffolds are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals. 2,4-Dimethyl-5-thiazolol, a functionalized thiazole derivative, represents a valuable building block for drug discovery programs. However, traditional synthetic routes often rely on hazardous solvents, lengthy reaction times, and generate significant chemical waste, running counter to modern principles of sustainable chemistry. This application note provides a detailed guide to the synthesis of 2,4-dimethyl-5-thiazolol and its precursors using green chemistry methodologies. We present three distinct, environmentally benign protocols leveraging ultrasound irradiation, microwave assistance, and mechanochemistry. These methods offer significant advantages, including accelerated reaction rates, improved energy efficiency, use of safer solvents or solvent-free conditions, and high product yields.[1][2][3] Each protocol is detailed with step-by-step instructions, scientific rationale for experimental choices, and visual workflows to ensure reproducibility and clarity for researchers in the field.

Introduction: The Imperative for Greener Thiazole Synthesis

The 1,3-thiazole ring is a privileged heterocyclic motif due to its presence in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer agents.[4][5][6] The functionalization at positions 2, 4, and 5, as seen in 2,4-Dimethyl-5-thiazolol, provides multiple vectors for chemical modification, making it a highly attractive scaffold for developing new chemical entities.

Conventional methods for thiazole synthesis, while effective, often present significant environmental and safety challenges.[2] These drawbacks include the use of volatile organic compounds (VOCs) as solvents, harsh reaction conditions requiring prolonged heating, and complex workup procedures that generate substantial waste.[6] The principles of green chemistry offer a framework for mitigating these issues by designing chemical processes that are safer, more efficient, and environmentally sustainable.[3] Key green strategies applicable to thiazole synthesis include the use of alternative energy sources like microwave and ultrasound, the replacement of hazardous solvents with benign media like water, glycerol, or deep eutectic solvents (DES), and the development of solvent-free reaction conditions.[1][3][7][8]

This guide focuses on applying these principles to the robust and versatile Hantzsch thiazole synthesis, providing researchers with practical, sustainable, and efficient protocols.

The Core Reaction: A Green Perspective on the Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains the most prominent and reliable method for constructing the thiazole ring.[9][10] The classic mechanism involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of the precursor to 2,4-dimethyl-5-thiazolol, the reaction involves thioacetamide and an ethyl 2-chloroacetoacetate.

  • Reactant 1 (Source of N1 and C2-Methyl): Thioacetamide

  • Reactant 2 (Source of S, C4-Methyl, C5-Ester): Ethyl 2-chloroacetoacetate

  • Product: Ethyl 2,4-dimethylthiazole-5-carboxylate

The general mechanism involves the nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Sources

Method

5-Thiazolol, 2,4-dimethyl- as a chemical intermediate in agrochemical synthesis

Application Note: 5-Thiazolol, 2,4-dimethyl- as a Strategic Intermediate in Agrochemical Synthesis Executive Summary Thiazole and isothiazole scaffolds are paramount in the design of modern crop protection agents due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Thiazolol, 2,4-dimethyl- as a Strategic Intermediate in Agrochemical Synthesis

Executive Summary

Thiazole and isothiazole scaffolds are paramount in the design of modern crop protection agents due to their broad-spectrum biological activity, low environmental toxicity, and amenability to diverse structural modifications[1]. Specifically, 5-thiazolols—such as 2,4-dimethyl-5-thiazolol (CAS: 169966-23-8)—serve as highly versatile, nucleophilic building blocks. This application note details the mechanistic rationale, synthetic preparation, and downstream functionalization of 2,4-dimethyl-5-thiazolol for the development of ether-linked fungicidal and insecticidal precursors.

Mechanistic Rationale & Chemical Dynamics

The utility of 2,4-dimethyl-5-thiazolol in agrochemical discovery stems from its tautomeric equilibrium. In solution, the compound exists as a dynamic mixture of the enol form (2,4-dimethyl-5-thiazolol) and the keto form (2,4-dimethylthiazol-5(4H)-one).

Causality in Reactivity: The 5-hydroxyl group, when subjected to mild basic conditions, is readily deprotonated. The resulting phenoxide-like enolate is highly nucleophilic at the oxygen atom due to Hard-Soft Acid-Base (HSAB) principles. This makes it an ideal substrate for O-alkylation via SN2 displacement with hard electrophiles like benzyl chlorides or alkyl halides[2]. This ether linkage is a critical pharmacophore motif in many commercialized agrochemicals, enhancing lipophilicity and target-site penetration[3].

Synthetic Workflow & Pathway Visualization

The de novo synthesis of 2,4-dimethyl-5-thiazolol is efficiently achieved via the cyclodehydration of N-thioacetylalanine. The thioamide sulfur acts as an internal nucleophile, attacking the activated carboxylic acid to form the 5-membered thiazole ring.

G N1 N-Thioacetylalanine (Precursor) N2 Cyclization (DCC / CH2Cl2) N1->N2 N3 2,4-Dimethylthiazol-5(4H)-one (Keto Tautomer) N2->N3 -H2O N4 2,4-Dimethyl-5-thiazolol (Enol Tautomer) N3->N4 Tautomerization (Base catalyzed) N5 O-Alkylation (Electrophile, Base) N4->N5 N6 Ether-Linked Agrochemical Precursor N5->N6 SN2 Substitution

Synthetic workflow and tautomeric equilibrium of 2,4-dimethyl-5-thiazolol in agrochemical design.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dimethyl-5-thiazolol

Objective: To synthesize the thiazolol core via intramolecular cyclization[4].

  • Preparation: Suspend 10.0 mmol of N-thioacetyl-DL-alanine in 25 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive O-acylisourea intermediate formed in the subsequent step.

  • Activation: Cool the suspension to 0 °C using an ice bath. Add 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) portion-wise over 10 minutes.

    • Causality: DCC activates the carboxyl group, transforming it into an excellent leaving group susceptible to nucleophilic attack by the thiono sulfur.

  • Cyclization: Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for 4 hours.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 1:1 v/v). The formation of a dense white precipitate (N,N'-dicyclohexylurea, DCU) serves as a reliable, visual indicator of successful dehydrative cyclization.

  • Workup: Filter the mixture through a Celite pad to remove the DCU byproduct. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield 2,4-dimethyl-5-thiazolol as a pale yellow solid.

Protocol B: O-Alkylation for Agrochemical Precursor Synthesis

Objective: To functionalize the 5-OH group with a 4-chlorobenzyl moiety, mimicking established fungicidal structures[1].

  • Deprotonation: Dissolve 5.0 mmol of 2,4-dimethyl-5-thiazolol in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add 7.5 mmol of anhydrous Potassium Carbonate (K2CO3). Stir at room temperature for 30 minutes.

    • Causality: K2CO3 selectively deprotonates the 5-hydroxyl group, shifting the tautomeric equilibrium entirely to the reactive enolate form without causing ring degradation[2].

  • Alkylation: Dropwise add 5.5 mmol of 4-chlorobenzyl chloride. Heat the reaction mixture to 60 °C and stir for 6 hours.

    • Causality: Elevated temperature in a polar aprotic solvent (DMF) maximizes the rate of the SN2 displacement by poorly solvating the nucleophilic enolate anion.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: Confirm the formation of 5-((4-chlorobenzyl)oxy)-2,4-dimethylthiazole via 1H NMR. The self-validating marker is the disappearance of the broad -OH singlet and the appearance of a diagnostic -O-CH2- singlet integrating to 2 protons around 5.1 ppm.

Quantitative Data: Optimization of O-Alkylation Conditions

To ensure maximum yield and reproducibility, various bases and solvents were evaluated for the O-alkylation step. The data below demonstrates the causality behind selecting K2CO3 in DMF as the standard protocol.

EntryBaseSolventTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1Et3NDCM251242Weak base; incomplete deprotonation of the enol tautomer.
2NaHTHF0 to 25668Strong base; trace degradation of the thiazole ring observed.
3K2CO3Acetone56 (Reflux)875Moderate yield; SN2 rate limited by moderate solvent polarity.
4 K2CO3 DMF 60 6 91 Optimal; polar aprotic solvent highly accelerates SN2 displacement.

References

  • Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications. URL:[Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. URL:[Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC. URL:[Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. PMC. URL:[Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Protocols for 5-Thiazolol, 2,4-dimethyl-

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating nuclear magnetic resonance (NMR) spectroscopy protocol for the structural el...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating nuclear magnetic resonance (NMR) spectroscopy protocol for the structural elucidation and tautomeric analysis of 5-Thiazolol, 2,4-dimethyl- (also known as 2,4-dimethylthiazol-5-ol).

Introduction & Chemical Context

5-Thiazolol, 2,4-dimethyl- is a highly functionalized heterocyclic compound. Thiazole derivatives are ubiquitous in medicinal chemistry, often serving as bioisosteres for amides and contributing to the pharmacophores of numerous antibacterial, antifungal, and antineoplastic agents.

From an analytical perspective, the presence of the hydroxyl group at the C5 position introduces a critical structural dynamic: keto-enol tautomerism . The molecule can exist in equilibrium between its enol form (5-hydroxythiazole) and its keto form (thiazol-5(4H)-one) [1]. As a Senior Application Scientist, it is imperative to design an NMR protocol that not only confirms the primary connectivity of the methyl groups and the heterocyclic core but also captures the specific tautomeric state dictated by the solvent environment.

Theoretical Grounding & Causality in NMR

The interpretation of thiazole NMR spectra relies heavily on understanding the electron-withdrawing effects of the nitrogen and sulfur heteroatoms:

  • C2 Position: Flanked by both the electronegative nitrogen and the polarizable sulfur atom, the C2 carbon is highly deshielded. Any substituent here (such as the C2-methyl group) will experience significant inductive deshielding [2].

  • C4 Position: Adjacent to the nitrogen, the C4 carbon is also deshielded, but to a lesser extent than C2.

  • C5 Position: The attachment of the hydroxyl group (-OH) via a heteroatom directly to the aromatic ring introduces competing resonance (electron-donating) and inductive (electron-withdrawing) effects.

To create a self-validating system , our protocol employs a dual-solvent approach and a D₂O exchange step. The dual-solvent approach (using both CDCl₃ and DMSO-d₆) allows the analyst to observe solvent-dependent tautomeric shifts, while the D₂O shake unambiguously identifies the exchangeable hydroxyl proton, confirming the enol form.

Experimental Protocols

Sample Preparation & Solvent Selection

The choice of deuterated solvent is the most critical variable in this workflow. Non-polar solvents may promote dimerization or shift the tautomeric equilibrium, while strongly hydrogen-bonding solvents like DMSO-d₆ stabilize the enol (-OH) form [3].

  • Weighing: Accurately weigh 10–15 mg of highly purified 5-Thiazolol, 2,4-dimethyl- into a clean glass vial.

  • Solvent Addition: Dissolve the sample in 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the sample depth is at least 4 cm to maintain magnetic field homogeneity.

  • (Optional Validation Tube): Prepare a parallel sample using CDCl₃ to assess solvent-induced tautomeric shifts.

¹H NMR Acquisition (Self-Validating Workflow)
  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the ¹H frequency and perform gradient shimming until the lock signal is maximized and stable.

  • Standard Acquisition: Acquire a standard 1D ¹H spectrum using a 30° pulse angle (zg30 sequence), a relaxation delay (D1) of 2.0 seconds, and 16–32 scans.

  • D₂O Exchange (Validation Step): To definitively assign the C5-OH proton, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The disappearance of the broad downfield singlet confirms the presence of the exchangeable hydroxyl proton.

¹³C NMR Acquisition
  • Parameter Setup: Switch the probe configuration to ¹³C. Use a proton-decoupled pulse sequence (zgpg30) to simplify the spectrum.

  • Acquisition: Due to the low natural abundance of ¹³C and the presence of three quaternary carbons (C2, C4, C5) which have long relaxation times, set the relaxation delay (D1) to at least 2.0–3.0 seconds. Acquire a minimum of 512–1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.

Data Presentation: Quantitative NMR Assignments

The following tables summarize the expected chemical shifts for the enol form of 5-Thiazolol, 2,4-dimethyl- in DMSO-d₆, synthesized from fundamental thiazole reference data [4][5].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Notes
~9.80 - 10.50Broad Singlet (br s)1HC5-OH Highly deshielded due to attachment to the electron-deficient thiazole ring. Disappears upon D₂O exchange.
~2.55 - 2.65Singlet (s)3HC2-CH₃ Deshielded by the adjacent N and S atoms.
~2.20 - 2.30Singlet (s)3HC4-CH₃ Deshielded by the adjacent N atom and C=C double bond.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)TypeAssignmentCausality & Notes
~160.0 - 164.0Quaternary (C)C2 (N=C-S)Most deshielded carbon; flanked by two electronegative heteroatoms.
~148.0 - 152.0Quaternary (C)C5 (C-OH)Deshielded by the directly attached electronegative oxygen atom.
~140.0 - 145.0Quaternary (C)C4 (N-C=C)Deshielded by the adjacent nitrogen in the aromatic system.
~18.5 - 20.0Primary (CH₃)C2-CH₃ Standard methyl region, slightly downfield due to C2 proximity.
~13.0 - 15.0Primary (CH₃)C4-CH₃ Standard methyl region.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR protocol, emphasizing the critical tautomerism check.

G Start Sample Preparation (5-Thiazolol, 2,4-dimethyl-) Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Acq1H 1H NMR Acquisition (Assess -OH & CH3) Solvent->Acq1H Acq13C 13C NMR Acquisition (Assess C2, C4, C5) Solvent->Acq13C D2O D2O Exchange (Validate -OH signal) Acq1H->D2O Identify exchangeable proton Tautomer Tautomerism Analysis (Enol vs. Keto form) Acq13C->Tautomer D2O->Tautomer Validation Final Structural Validation Tautomer->Validation Confirm Enol Dominance

Caption: Self-validating NMR workflow for 5-Thiazolol, 2,4-dimethyl-, highlighting the D₂O exchange step.

References

  • Title: On the Tautomerism of 2,4-Disubstituted Thiazolones Source: Electronics and Books (Academic Archive) URL: [Link]

  • Title: 2,4-Dimethylthiazole | C5H7NS | CID 10934 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Methylthiazole | C4H5NS | CID 12748 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis Source: PMC - National Institutes of Health (NIH) URL: [Link]

Method

HPLC chromatographic separation methods for 5-Thiazolol, 2,4-dimethyl-

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of 2,4-Dimethyl-5-thiazolemethanol Introduction 2,4-Dimethyl-5-thiazolemethanol is a key heterocyclic intermediate in the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Separation of 2,4-Dimethyl-5-thiazolemethanol

Introduction

2,4-Dimethyl-5-thiazolemethanol is a key heterocyclic intermediate in the synthesis of various pharmacologically significant molecules, most notably as a precursor in the industrial synthesis of Vitamin B1 (Thiamine).[1][2][3] The purity of such intermediates is paramount in drug development and manufacturing, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and accurate analytical method for purity determination and quantification is essential for quality control.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the cornerstone technique for analyzing such compounds.[4][5] It offers the precision and resolving power necessary to separate the main compound from starting materials, by-products, and degradation products that may arise during synthesis and storage.[4][6]

This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed, field-proven HPLC method for the chromatographic separation of 2,4-Dimethyl-5-thiazolemethanol. It moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering the user to adapt and troubleshoot the method effectively.

Part 1: Chromatographic Principles & Method Development Strategy

The development of a successful HPLC separation is a systematic process grounded in the physicochemical properties of the analyte and its potential impurities.

Analyte Properties and Method Selection Rationale

2,4-Dimethyl-5-thiazolemethanol is a moderately polar molecule containing a hydroxyl group and a thiazole ring system. This structure makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the differential partitioning of analytes between the two phases; more polar compounds elute earlier, while more nonpolar compounds are retained longer.[4]

Key Separation Parameters and Optimization Choices
  • Column Chemistry: The Foundation of Separation

    • Primary Choice (C18): An octadecylsilane (C18) column is the most versatile and recommended starting point.[2][6][7][8] Its hydrophobic nature provides excellent retention for the moderately nonpolar thiazole ring, while allowing for elution with standard mobile phase compositions. A column with dimensions of 250 mm x 4.6 mm and 5 µm particle size offers a good balance of efficiency and backpressure.

    • Causality: The long alkyl chains of the C18 phase create a nonpolar environment. The retention of 2,4-dimethyl-5-thiazolemethanol is primarily governed by hydrophobic interactions between the thiazole ring and its methyl substituents with these C18 chains.

  • Mobile Phase Composition: Driving the Elution

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for thiazole derivatives due to its lower viscosity (leading to lower backpressure) and better UV transparency.[6][9] The percentage of ACN in the mobile phase is the primary lever for adjusting retention time; increasing the ACN concentration will decrease retention.

    • Aqueous Phase & pH Control: Using a buffered aqueous phase is critical for reproducibility and peak shape. The thiazole ring has a basic nitrogen atom, and controlling the pH prevents its protonation state from fluctuating, which would otherwise lead to peak broadening or splitting. A buffer like potassium phosphate or an acid modifier like formic or phosphoric acid set to an acidic pH (e.g., pH 3.0-4.5) ensures that the analyte is in a consistent, neutral form, promoting sharp, symmetrical peaks.[7][8][9]

    • Causality: An acidic mobile phase suppresses the ionization of residual silanols on the silica-based stationary phase, minimizing undesirable secondary interactions that can cause peak tailing.

  • Detection: Visualizing the Analyte

    • UV Detection: The thiazole ring contains a chromophore that absorbs UV light, making a UV-Vis detector the most straightforward and common choice for detection.[2][6][7][10] Based on the analysis of similar thiazole structures, a detection wavelength in the range of 230-260 nm is typically effective.[2][6][11] It is always recommended to run a UV scan of a standard solution to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Logical Workflow for Method Development

The following diagram illustrates a systematic approach to developing and finalizing the HPLC method.

MethodDevelopment cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Evaluation & Optimization cluster_Phase3 Phase 3: Finalization A Prepare Analyte Standard (0.1 mg/mL in Mobile Phase) B Select C18 Column (e.g., 250 x 4.6 mm, 5 µm) A->B C Run Generic Gradient (e.g., 10-90% ACN w/ 0.1% Acid) B->C D Evaluate Chromatogram: Peak Shape, Retention, Resolution C->D E Optimize Mobile Phase: - Adjust % Organic for Retention - Adjust pH for Peak Shape D->E Poor Retention or Peak Shape F Optimize Gradient Slope for Resolution D->F Poor Resolution G Resolution & Peak Shape Acceptable? D->G Good Initial Results E->D F->D H Finalize Method & Proceed to Validation G->H Yes I Screen Alternative Columns (PFP, Biphenyl) G->I No I->D

Sources

Application

Application Notes &amp; Protocols: In Vivo Evaluation of 2,4-Dimethyl-5-Thiazolol Derivatives as Anticancer Agents

Authored by: Gemini, Senior Application Scientist Abstract The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist
Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of 2,4-dimethyl-5-thiazolol, in particular, are a subject of intense research due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a detailed framework for the in vivo evaluation of these derivatives, with a specific focus on their application as anticancer agents. We present a comprehensive, field-proven protocol for a murine xenograft model, grounded in the common mechanistic action of thiazole derivatives as kinase inhibitors. This document is intended to equip researchers, scientists, and drug development professionals with the necessary technical details and scientific rationale to design and execute robust preclinical studies.

Scientific Rationale: Targeting Tumor Angiogenesis

Many thiazole derivatives exert their anticancer effects by modulating critical signaling pathways that are dysregulated in cancer.[1] A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels from pre-existing ones.[4][5] Tumors require a dedicated blood supply to grow beyond a few millimeters, making angiogenesis a critical process for tumor progression and metastasis.[6][7]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways.[6][8] These pathways ultimately promote endothelial cell proliferation, survival, migration, and permeability, leading to the formation of new vasculature that feeds the tumor.[7] By inhibiting VEGFR-2, 2,4-dimethyl-5-thiazolol derivatives can effectively cut off this nutrient supply, thereby inhibiting tumor growth.[5][9]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Autophosphorylation Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis (Migration, Permeability) Akt->Angiogenesis MAPK MAPK Ras->MAPK MAPK->Proliferation MAPK->Angiogenesis Thiazole 2,4-Dimethyl-5-Thiazolol Derivative Thiazole->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.

In Vivo Anticancer Efficacy: Subcutaneous Xenograft Model Protocol

This protocol outlines a standard procedure for evaluating the antitumor activity of a novel 2,4-dimethyl-5-thiazolol derivative in an immunodeficient mouse model bearing human tumor xenografts. This model is a cornerstone of preclinical oncology research for assessing a compound's efficacy in a living organism.[10]

2.1. Objective & Key Endpoints
  • Primary Objective: To determine the in vivo antitumor efficacy of a 2,4-dimethyl-5-thiazolol derivative.

  • Primary Endpoint: Tumor Growth Inhibition (TGI), calculated from tumor volume measurements.[11]

  • Secondary Endpoints:

    • Assessment of compound toxicity via body weight measurements and clinical observations.

    • Evaluation of dose-response relationship (if multiple dose levels are tested).

2.2. Materials & Reagents
  • Test Compound: 2,4-dimethyl-5-thiazolol derivative.

  • Vehicle: Appropriate solvent for compound administration (see Section 2.4).

  • Positive Control: Standard-of-care chemotherapy agent relevant to the chosen cell line (e.g., Cisplatin, Sorafenib).[5][11]

  • Cancer Cell Line: Human cancer cell line known to be sensitive to angiogenesis inhibitors (e.g., MCF-7 breast cancer, HepG2 liver cancer).[5][10]

  • Cell Culture Media: (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Matrigel® (or similar basement membrane matrix).

  • Anesthetics: (e.g., Isoflurane).

  • Surgical Tools: Syringes, needles (27-30 gauge).

  • Calipers: For tumor measurement.

2.3. Animal Model
  • Species/Strain: Immunodeficient mice (e.g., Nude (nu/nu), SCID). This is critical to prevent rejection of the human tumor graft.

  • Age/Weight: 6-8 weeks old, 18-22 grams at the start of the study.

  • Supplier: Reputable vendor (e.g., Charles River, Jackson Laboratory).

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

2.4. Compound Formulation & Administration

The physicochemical properties of thiazole derivatives often necessitate specific formulation strategies to ensure bioavailability for in vivo studies.[12]

  • Vehicle Selection: The choice of vehicle is critical and depends on the compound's solubility.

    • For Soluble Compounds: A simple aqueous vehicle like sterile saline (0.9% NaCl) may be sufficient.

    • For Poorly Soluble Compounds: A multi-component vehicle is often required. A common formulation consists of:

      • 10% DMSO (Dimethyl Sulfoxide): To initially dissolve the compound.[12]

      • 40% PEG300 (Polyethylene Glycol 300): A solubilizing agent.[12]

      • 5% Tween® 80: A surfactant to maintain the compound in suspension/solution.

      • 45% Sterile Water or Saline.

    • Causality: It is imperative to test the vehicle alone in a control group to ensure it has no intrinsic antitumor activity or toxicity. High concentrations of DMSO can be toxic.[12]

  • Route of Administration: The intended clinical route should be mimicked where possible. Common routes for preclinical studies include:

    • Oral Gavage (p.o.): For compounds with expected oral bioavailability.

    • Intraperitoneal (i.p.) Injection: A common route for preclinical compound testing.

2.5. Experimental Workflow

Caption: Standard workflow for a subcutaneous xenograft study.

2.6. Step-by-Step Protocol
  • Cell Preparation: Culture the selected cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 2.5 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel® on ice.

    • Causality: Matrigel® helps to support initial tumor formation and growth.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell/Matrigel® suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals daily. Once tumors are palpable, begin measuring them with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2 .[10]

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group is standard).

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., 20 mg/kg, daily)

    • Group 3: Positive Control (e.g., Sorafenib, 30 mg/kg, daily)

  • Treatment: Begin treatment (Day 0). Administer the test compound, vehicle, or positive control according to the predetermined schedule (e.g., daily for 21 days) and route.

  • Data Collection: Throughout the study, measure tumor volumes and body weights 2-3 times per week.

    • Causality: Body weight is a key indicator of systemic toxicity. A weight loss of more than 15-20% is typically a humane endpoint.

  • Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 28 days).

2.7. Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

  • Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare treatment groups with the control group. A p-value < 0.05 is generally considered statistically significant.

Comparative Data & Experimental Parameters

The following table summarizes in vivo experimental parameters for various thiazole derivatives from the literature to provide context for study design. Direct comparisons should be made with caution due to variations in models and protocols.[11]

Compound/Derivative Cancer Model Animal Strain Dosage & Route Observed Efficacy (TGI) Reference
Thiazole Derivative 1 Human Breast (T47D)Nude Mice20 mg/kg, daily, i.p.~55%[11]
Compound 4c (Thiazole) Not specified in vivoN/AIn vitro data onlyVEGFR-2 IC50 = 0.15 µM[5]
Triazolo-Thiadiazole Human Colon (HT-29)SCID MiceNot SpecifiedPotent in vivo efficacy[11]
DN-108 (Thiazolidinedione) KKAy Diabetic MiceKKAy3-30 mg/kg, daily, p.o.Antidiabetic effects noted[13]
Trustworthiness & Validation

Every protocol must be a self-validating system. The inclusion of both negative (vehicle) and positive (standard-of-care) control groups is non-negotiable. The vehicle control validates that the delivery medium has no effect, while the positive control confirms that the tumor model is responsive to a known therapeutic agent. Rigorous monitoring of animal health and adherence to ethical guidelines (e.g., IACUC protocols) ensures the integrity and reliability of the data.

References
  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.). PMC. [Link]

  • The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. (2025, March 6). DergiPark. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15). Frontiers. [Link]

  • VEGFR-2 expression in carcinoid cancer cells and its role in tumor growth and metastasis. (n.d.). Taylor & Francis Online. [Link]

  • Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. (2013, March 1). The Journal of Clinical Investigation. [Link]

  • Thiazole, isatin and phthalimide derivatives tested in vivo against cancer models: a literature review of the last six years. (2023, April 26). PubMed. [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties. (n.d.). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (n.d.). ChemRxiv. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). PubMed. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PMC. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2025, March 20). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021, April 26). ACS Publications. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate. [Link]

  • Pharmacological and pharmacokinetic studies of the newly synthesized thiazolidinedione derivative 5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)-thiazolidine-2 ,4-dio ne. (n.d.). PubMed. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers. [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (n.d.). PMC. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]

Sources

Method

Application Note: Formulation and Encapsulation of 2,4-Dimethyl-5-thiazolol in Advanced Savory Flavor Systems

Executive Summary The demand for authentic, high-fidelity savory profiles in plant-based analogs and convenience foods has driven the need for advanced volatile management. 5-Thiazolol, 2,4-dimethyl- (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for authentic, high-fidelity savory profiles in plant-based analogs and convenience foods has driven the need for advanced volatile management. 5-Thiazolol, 2,4-dimethyl- (CAS No. 169966-23-8) is a potent nitrogen- and sulfur-containing heterocyclic compound. Naturally occurring as a byproduct of the Maillard reaction and thiamine (Vitamin B1) degradation during the thermal processing of meat, thiazoles are universally recognized as "character-impact" compounds for roasted, meaty, and nutty flavor profiles [1].

This application note provides a comprehensive guide to formulating and stabilizing 2,4-dimethyl-5-thiazolol. Because heterocyclic volatiles are highly susceptible to oxidation and premature volatilization, this document details field-proven protocols for liquid emulsion stabilization and spray-dry encapsulation, ensuring maximum flavor fidelity and shelf-life.

Mechanistic Insights: Flavor Synergy and Matrix Dynamics

To utilize 2,4-dimethyl-5-thiazolol effectively, formulation scientists must understand its behavior at the molecular level.

The Role of Lipid Oxidation and the Maillard Reaction

In natural meat systems, flavor is generated at the intersection of lipid oxidation and the Maillard reaction. Thiamine degradation produces intermediate thiazoles, which then condense with lipid-derived aldehydes to form complex, odor-active networks [1]. 2,4-dimethyl-5-thiazolol provides a dense, roasted backbone. However, it rarely acts alone; it requires synergistic pairing with other Maillard reaction products (MRPs) to achieve a "species-specific" meat profile [2].

Synergistic Receptor Activation

When 2,4-dimethyl-5-thiazolol is combined with thiols (e.g., 2-methyl-3-furanthiol, which provides a generic boiled-meat base) and pyrazines (which provide earthy/roasted top notes), the resulting mixture triggers a synergistic activation of olfactory receptors (ORs) [3].

Matrix Causality

The food matrix dictates flavor release. Phospholipids and triglycerides act as a solvent for lipophilic thiazoles. Without a lipid or encapsulated matrix, 2,4-dimethyl-5-thiazolol flashes off too quickly, resulting in an unbalanced, overly chemical initial aroma followed by a rapid loss of savory character [3]. Therefore, our protocols focus on trapping the compound in lipid emulsions and glassy carbohydrate matrices.

G Precursors Maillard Precursors (Cysteine + Sugars) Thermal Thermal Processing (pH 5.5 - 6.0) Precursors->Thermal Heat Induction Thiazole 2,4-Dimethyl-5-thiazolol (Meaty/Roasted Note) Thermal->Thiazole Degradation Synergy Flavor Synergy (+ Pyrazines & Thiols) Thiazole->Synergy Matrix Integration Receptor Olfactory Receptor Binding Synergy->Receptor Volatilization Perception Savory/Umami Perception Receptor->Perception Neural Signal

Pathway of thiazole-driven flavor generation, synergy, and olfactory perception.

Quantitative Formulation Parameters

The sensory threshold of 2,4-dimethyl-5-thiazolol is exceptionally low. Overdosing results in harsh, sulfurous, and rubbery off-notes [4]. The table below summarizes the optimized quantitative parameters for various commercial applications.

Application MatrixRecommended Dosage (ppm)Synergistic Co-FlavorantsTarget Sensory ProfileOptimal Lipid Content (%)
Plant-Based Beef2.5 - 5.02-Methyl-3-furanthiolHeavy roasted, charred meat15 - 20
Extruded Snacks1.0 - 3.02-AcetylthiazoleNutty, toasted grain5 - 10
Instant Soup Base0.5 - 1.5Pyrazines, MSGBrothy, umami, boiled< 2
Liquid Marinades3.0 - 6.0Furaneol, H2S precursorsBBQ, savory, smoke10 - 15

Experimental Protocols

Protocol A: Preparation of a Liquid Savory Flavor Base (Lipid Emulsion)

Objective: To create a thermodynamically stable liquid flavor base that prevents the premature volatilization of 2,4-dimethyl-5-thiazolol.

  • Aqueous Phase Preparation:

    • Action: Dissolve 2% (w/w) polysorbate-80 and 0.5% (w/w) sodium benzoate in deionized water.

    • Causality: Polysorbate-80 is a high-HLB emulsifier necessary for stabilizing the oil-in-water (O/W) interface, while sodium benzoate prevents microbial spoilage in the aqueous phase.

  • Lipid Phase & Solubilization:

    • Action: In a separate vessel, dissolve 0.5% (w/w) 2,4-dimethyl-5-thiazolol in Medium-Chain Triglycerides (MCT) oil.

    • Causality: Thiazoles are highly lipophilic. Pre-solubilizing the compound in MCT oil reduces its vapor pressure, anchoring the volatile compound and ensuring a sustained flavor release during consumption [3].

  • pH Stabilization:

    • Action: Buffer the aqueous phase to a pH of 5.8 using a citric acid/sodium citrate buffer.

    • Causality: While higher pH environments favor the formation of pyrazines during active cooking, a slightly acidic pH (5.5–6.0) is critical during storage to prevent the base-catalyzed degradation of the thiazole ring [1].

  • Emulsification:

    • Action: Slowly introduce the lipid phase into the aqueous phase under high-shear homogenization (10,000 RPM for 5 minutes).

  • System Validation (QC):

    • Action: Perform Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS) on the headspace.

    • Validation Criteria: The headspace concentration of the thiazole must remain stable (<5% variance) over a 14-day accelerated stability test at 40°C, proving the emulsion successfully traps the volatile.

Protocol B: Spray-Drying Encapsulation for Dry Powder Applications

Objective: To convert the liquid emulsion into a free-flowing powder for dry snacks and instant soups, protecting the thiazole from oxidation.

  • Carrier Hydration:

    • Action: Hydrate a blend of Maltodextrin (DE 10) and Gum Arabic in a 4:1 ratio in water at 40°C until a 35% total solid solution is achieved.

    • Causality: Gum arabic acts as a film-forming emulsifier, while Maltodextrin (DE 10) forms a dense, glassy carbohydrate matrix upon drying. This specific ratio provides an optimal oxygen barrier, preventing the oxidative degradation of the sulfur moiety in the thiazole [4].

  • Flavor Loading:

    • Action: Blend the liquid flavor emulsion (from Protocol A) into the hydrated carrier matrix. The target flavor load should be 15% (dry basis).

  • Spray Drying:

    • Action: Feed the emulsion into a spray dryer. Set the Inlet Temperature to 180°C and the Outlet Temperature to 85°C.

    • Causality: The high inlet temperature ensures rapid evaporation, instantly forming a semi-permeable crust around the droplet. This "flash crust" traps the volatile 2,4-dimethyl-5-thiazolol inside the core before the internal temperature of the droplet can reach the compound's flash point.

  • System Validation (QC):

    • Action: Wash 10g of the final powder with hexane and analyze the solvent via GC-MS to measure "surface oil" (unencapsulated flavor).

    • Validation Criteria: Surface oil must be <2% of the total flavor load, validating that >98% of the thiazole is securely encapsulated within the microcapsule core.

References

  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Flavour development in meat Source: ResearchGate URL
  • Source: BeefResearch.
  • Chapter 1 - Introduction to aroma compounds in foods (Fenaroli's Handbook of Flavor Ingredients context)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,4-dimethyl-5-thiazolol

Welcome to the technical support center for the synthesis of 2,4-dimethyl-5-thiazolol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,4-dimethyl-5-thiazolol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important thiazole derivative. Here, we move beyond simple protocols to explore the causality behind common synthetic challenges, offering field-proven insights and troubleshooting strategies to improve your reaction yield and product purity. Our approach is grounded in established chemical principles to ensure every step is a self-validating system.

Introduction: The Synthetic Challenge

2,4-dimethyl-5-thiazolol is a heterocyclic compound of interest due to the prevalence of the thiazole scaffold in numerous pharmaceuticals.[1] However, its synthesis is not always straightforward. Direct formation of the 5-hydroxythiazole moiety can be challenging. A common and effective strategy involves a two-stage approach: first, the robust construction of a functionalized 2,4-dimethylthiazole core via the Hantzsch thiazole synthesis, followed by the conversion of a C5-substituent into the desired hydroxyl group. This guide will focus on troubleshooting both stages of this synthetic pathway.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Functional Group Conversion A Thioacetamide + 3-Chloro-2,4-pentanedione B Precursor Synthesis: 5-Acetyl-2,4-dimethylthiazole A->B Cyclocondensation C Baeyer-Villiger Oxidation B->C D Ester Intermediate C->D E Hydrolysis D->E F Final Product: 2,4-Dimethyl-5-thiazolol E->F G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield Issue purity Purity Check α-Haloketone Thioamide start->purity conditions Conditions Check Temperature Time Solvent start->conditions stoich Stoichiometry Check Molar Ratios start->stoich sol_purity Purify/Replace Reagents purity:sh->sol_purity purity:ta->sol_purity sol_conditions Optimize Parameters (Temp, Time, Solvent) conditions:te->sol_conditions conditions:ti->sol_conditions conditions:so->sol_conditions sol_stoich Adjust Molar Ratio stoich->sol_stoich end Yield Improved sol_purity->end sol_conditions->end sol_stoich->end G cluster_steps Reaction Mechanism Thioamide Thioamide (R1-C(S)NH2) Intermediate1 S_N2 Adduct Thioamide->Intermediate1 Nucleophilic Attack (S on Cα) Haloketone α-Haloketone (R2-C(O)CH(X)R3) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization (N on C=O) Product Thiazole Product Intermediate2->Product Dehydration (-H2O)

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2,4-Dimethyl-5-Acetylthiazole Extraction

Welcome to the technical support center for the synthesis and purification of 2,4-dimethyl-5-acetylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2,4-dimethyl-5-acetylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. As a key intermediate and flavor compound, ensuring its purity is paramount. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to directly address issues encountered during the extraction process.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: After my initial extraction of 2,4-dimethyl-5-acetylthiazole, my NMR spectrum shows unreacted starting materials. How can I remove these?

Answer:

The presence of unreacted starting materials is a common issue, often stemming from incomplete reaction or inefficient initial purification. In the context of a Hantzsch thiazole synthesis, which is a common route to this compound, the primary starting materials are an α-haloketone and a thioamide.[1][2][3]

Causality:

  • Incomplete Reaction: The reaction may not have gone to completion due to factors like insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reactants.

  • Inefficient Extraction: The partitioning coefficient (K) of the starting materials in your chosen solvent system may be similar to that of your product, leading to their co-extraction.

Troubleshooting Protocol:

  • Reaction Monitoring: Before extraction, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the limiting reagent.[4]

  • Acid-Base Extraction: A liquid-liquid extraction exploiting the different acid-base properties of the product and starting materials is highly effective.

    • Step 1: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Step 2: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted basic starting materials or byproducts.

    • Step 3: Subsequently, wash with a dilute aqueous base solution (e.g., 1M NaHCO₃) to remove any acidic impurities.

    • Step 4: Finally, wash with brine to remove residual water and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Selection: If co-extraction is the primary issue, consider switching to a different extraction solvent with a greater selectivity for your product over the starting materials.

Question 2: My HPLC analysis indicates the presence of a persistent, unknown impurity with a similar retention time to my product. How can I identify and remove it?

Answer:

An unknown impurity with a similar polarity to your target compound can be challenging to separate. The first step is identification, followed by targeted purification strategies.

Identification:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[4][5] It provides the molecular weight of the impurity, which can offer clues to its structure, such as whether it's a dimer, a side-product, or a degradation product.

  • NMR Spectroscopy: If the impurity can be isolated, even in a mixture, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its structure.[4]

Common Side Products in Hantzsch Thiazole Synthesis:

  • Over-alkylation Products: If the starting materials have multiple reactive sites, side reactions can occur.

  • Alternative Cyclization Products: Depending on the reaction conditions, alternative cyclization pathways may lead to isomeric byproducts.[6]

Removal Strategies:

  • Column Chromatography: This is the most effective method for separating compounds with similar polarities.

    • Stationary Phase: A standard silica gel is often sufficient.

    • Mobile Phase Optimization: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use TLC to identify a solvent system that provides good separation between your product and the impurity.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[7] The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurity remains soluble at all temperatures.

Question 3: My final product has a persistent color, even after initial purification. What is the likely cause and how can I decolorize it?

Answer:

A persistent color in the final product often indicates the presence of high molecular weight, conjugated impurities or degradation products.

Causality:

  • Degradation: Thiazole rings can be susceptible to degradation under harsh conditions like strong acids, bases, or high temperatures, leading to colored byproducts.[4]

  • Oxidation: The product or impurities may be susceptible to air oxidation, forming colored species.

Decolorization Protocol:

  • Activated Carbon Treatment:

    • Step 1: Dissolve the colored product in a suitable organic solvent.

    • Step 2: Add a small amount of activated carbon (typically 1-5% by weight).

    • Step 3: Gently heat and stir the mixture for a short period (15-30 minutes).

    • Step 4: Filter the mixture through a pad of celite to remove the activated carbon.

    • Step 5: Concentrate the filtrate to recover the decolorized product.

  • Recrystallization: As mentioned previously, recrystallization can also be effective in removing colored impurities, as they may be excluded from the crystal lattice of the pure compound.

Experimental Workflows & Diagrams

Workflow for Troubleshooting Impurities

The following diagram illustrates a general workflow for identifying and removing impurities during the extraction and purification of 2,4-dimethyl-5-acetylthiazole.

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Impurity Analysis cluster_purification Purification Strategy Crude_Product Crude 2,4-dimethyl-5-acetylthiazole Initial_Analysis Initial Purity Check (TLC, HPLC) Crude_Product->Initial_Analysis Impurity_Detected Impurity Detected? Initial_Analysis->Impurity_Detected Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Yes Final_Product Pure Product Impurity_Detected->Final_Product No Acid_Base Acid-Base Extraction Identify_Impurity->Acid_Base Unreacted Starting Materials Column_Chromatography Column Chromatography Identify_Impurity->Column_Chromatography Side/Degradation Products Recrystallization Recrystallization Identify_Impurity->Recrystallization Solid Impurities Acid_Base->Final_Product Column_Chromatography->Final_Product Recrystallization->Final_Product

Caption: A decision workflow for troubleshooting common impurities.

Logical Relationship of Impurity Removal Techniques

This diagram shows the logical selection of purification techniques based on the nature of the impurity.

Purification_Strategy cluster_techniques Purification Techniques Impurity_Type Impurity Type Acidic Basic Neutral (Polar) Neutral (Non-Polar) Colored Base_Wash Aqueous Base Wash (e.g., NaHCO₃) Impurity_Type:acidic->Base_Wash Acid_Wash Aqueous Acid Wash (e.g., HCl) Impurity_Type:basic->Acid_Wash Chromatography Column Chromatography Impurity_Type:neutral_polar->Chromatography Recrystallization Recrystallization Impurity_Type:neutral_nonpolar->Recrystallization Carbon_Treatment Activated Carbon Impurity_Type:colored->Carbon_Treatment

Caption: Selection of purification techniques based on impurity type.

Quantitative Data Summary

Analytical TechniquePurposeCommon Impurities Detected
HPLC Separation and quantification of impurities.[4][8]Unreacted starting materials, side-products, degradation products.
LC-MS Identification of unknown impurities by molecular weight.[4][5]Isomers, dimers, and other unexpected adducts.
NMR Structural elucidation of the final product and impurities.[4]Confirms the structure of the desired product and helps identify unknown impurities.
FTIR Functional group analysis.Can indicate the presence of unexpected functional groups in impurities.

References

  • BenchChem. (n.d.). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.
  • Beilstein Journals. (2023, June 9). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?
  • Google Patents. (2017). US20170240541A1 - Process for preparing thiazole derivatives.
  • MDPI. (2023, May 6). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis Mechanism.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • IJNRD.org. (2024, February 2). Impurity Profiling in different analytical techniques.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Nacalai Tesque. (n.d.). Extraction method.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • BenchChem. (n.d.). purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.
  • FEMA. (n.d.). 32672,4-dimethyl-5-acetylthiazole.

Sources

Troubleshooting

Optimizing temperature and pH conditions for 5-Thiazolol, 2,4-dimethyl- production

Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the production of 5-Thiazolol, 2,4-dimethyl- (also known as 2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the production of 5-Thiazolol, 2,4-dimethyl- (also known as 2,4-dimethylthiazol-5-ol).

The synthesis of this compound via the classic Hantzsch reaction is deceptively simple on paper but highly sensitive in practice[1]. The challenge rarely lies in the reagents themselves, but rather in the precise thermodynamic and kinetic control required to navigate intermediate stability and keto-enol tautomerism.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each parameter so you can troubleshoot, optimize, and validate your workflows autonomously.

Mechanistic Workflow: The Hantzsch Pathway

To effectively troubleshoot, you must first understand the two-stage kinetic pathway and the resulting thermodynamic equilibrium of your product.

Pathway S1 Thioacetamide + 2-Bromopropionic Acid S2 S-Alkylated Intermediate S1->S2 0-5°C, pH 4.5-5.0 S3 Cyclodehydration S2->S3 60-65°C, pH 6.0-6.5 S4 2,4-Dimethylthiazol-5-ol (Enol Form) S3->S4 Ring Closure S5 2,4-Dimethylthiazol-5(4H)-one (Keto Form) S4->S5 Tautomerization (pKa ~6.5)

Hantzsch synthesis pathway and tautomeric equilibrium of 2,4-dimethyl-5-thiazolol.

Troubleshooting & FAQs

Q1: During the initial mixing of thioacetamide and 2-bromopropionic acid, I observe bubbling and a strong odor of hydrogen sulfide. What is causing this, and how does it affect yield? Causality: You are witnessing the thermal degradation of thioacetamide. The initial S-alkylation step is highly exothermic. If the temperature exceeds 5°C, the thioamide hydrolyzes or decomposes, releasing H2​S gas and severely truncating your yield[1]. Solution: This reaction must be strictly controlled thermodynamically. Ensure your reactor is chilled to 0–5°C before the dropwise addition of the alpha-halo acid, and control the feed rate to prevent localized temperature spikes.

Q2: My cyclization step is stalling, resulting in a mixture of unreacted intermediates. Why is precise pH control critical here? Causality: The cyclodehydration step requires the nitrogen atom of the S-alkylated intermediate to attack the carbonyl carbon. If the pH is too low (< 5.0), the amine remains protonated ( NH3+​ ) and loses its nucleophilicity. Conversely, if the pH is too high (> 7.5), the resulting 5-hydroxythiazole product rapidly oxidizes, as the enolate form is highly electron-rich and unstable in air. Solution: Buffer the reaction strictly to pH 6.0–6.5 using a sodium acetate/acetic acid system. This provides the perfect balance: the amine is free to act as a nucleophile, while the final product is protected from rapid oxidative degradation.

Q3: My final product shows dual peaks in HPLC and complex splitting in NMR. Did the synthesis fail, or is this an impurity? Causality: This is a fundamental thermodynamic property of the molecule, not a synthesis failure. 2,4-dimethyl-5-thiazolol exhibits keto-enol tautomerism, existing in a dynamic equilibrium with its keto form, 2,4-dimethylthiazol-5(4H)-one[2]. The pKa​ of the 5-hydroxyl group in these systems is approximately 6.5[3]. In polar protic solvents (like water or methanol), the equilibrium shifts, and you will observe both tautomers simultaneously. Solution: To validate the purity of your compound without the confusion of tautomeric splitting, run your 13C NMR in a non-polar aprotic solvent (e.g., CDCl3​ ), which generally forces the equilibrium to favor a single tautomeric state.

LogicTree E1 Low Yield / Impurity E2 Check Reaction pH E1->E2 E3 pH < 5.0 Amine Protonated E2->E3 E4 pH > 7.0 Enolate Oxidation E2->E4 E5 Buffer to pH 6.0-6.5 E3->E5 Adjust Base E4->E5 Adjust Acid

Troubleshooting logic tree for resolving pH-dependent cyclization failures.

Quantitative Data Center

To ensure reproducibility, all critical phase parameters have been synthesized into the following optimization matrix. Deviating from these setpoints will trigger the failure modes listed.

Table 1: Temperature and pH Optimization Matrix for 2,4-Dimethyl-5-thiazolol Production

Reaction PhaseTarget pHTemp (°C)Mechanistic PurposePotential Failure Mode
1. S-Alkylation 4.5 – 5.00 – 5Prevent thioamide thermal degradation H2​S gas evolution; loss of precursor
2. Cyclization 6.0 – 6.560 – 65Drive intramolecular dehydrationAmine protonation; incomplete ring closure
3. Crystallization 4.0 – 4.50 – 4Protonate enolate to force precipitationProduct loss in aqueous mother liquor

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms the mechanistic success of the current phase.

Phase 1: Controlled S-Alkylation

  • Dissolve 1.0 equivalent of thioacetamide in anhydrous ethanol under an inert nitrogen atmosphere.

  • Chill the reactor using a circulating glycol bath until the internal temperature stabilizes at 0–5°C.

  • Add 1.05 equivalents of 2-bromopropionic acid dropwise over 45 minutes, maintaining the internal temperature strictly below 5°C.

  • Validation Checkpoint 1: The solution must remain clear to pale yellow. If you observe bubbling or detect a sulfurous odor, your cooling capacity is insufficient, and the thioacetamide is degrading. Pause addition until the temperature drops.

Phase 2: pH-Directed Cyclodehydration 4. Introduce a pre-titrated sodium acetate buffer to bring the reaction mixture to a pH of 6.0–6.5. 5. Gradually heat the reactor to 60–65°C and maintain reflux for 3 to 4 hours.

  • Validation Checkpoint 2: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the lower- Rf​ S-alkyl intermediate confirms successful cyclization. If the intermediate persists after 4 hours, verify that the pH has not dropped below 5.0.

Phase 3: Isolation and Tautomeric Control 6. Cool the mixture to room temperature, then chill further to 4°C. 7. Carefully adjust the pH to 4.0–4.5 using dilute HCl .

  • Causality Note: Because the pKa​ of the product is ~6.5[3], dropping the pH to 4.0 ensures the molecule is fully protonated into the less soluble 5-hydroxythiazole (enol) tautomer, maximizing precipitation.

  • Filter the resulting precipitate, wash with ice-cold water, and dry under vacuum to yield the final 2,4-dimethyl-5-thiazolol.

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • pH-Dependent absorption spectrum of oxyluciferin analogues in the active site of firefly luciferase Source: ResearchGate URL:[Link]

  • Prediction of tautomeric preferences and pKa values for oxyluciferin Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Challenges of 2,4-Dimethyl-5-Substituted Thiazole Derivatives

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 2,4-dimethyl-5-substituted thiazole derivatives. The following...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 2,4-dimethyl-5-substituted thiazole derivatives. The following troubleshooting guide and frequently asked questions (FAQs) are designed to offer practical, evidence-based solutions to common experimental hurdles.

Troubleshooting Guide: Enhancing Aqueous Solubility

Poor aqueous solubility is a significant challenge in the development of many new chemical entities, with over 40% of novel compounds demonstrating this characteristic.[1][] Thiazole derivatives, while therapeutically promising, often exhibit hydrophobic properties that limit their use in aqueous-based assays and formulations.[3] This section provides a question-and-answer-based approach to systematically address and resolve these solubility issues.

Question 1: My 2,4-dimethyl-5-substituted thiazole compound is not dissolving in my aqueous buffer. Where should I start?

Answer: The first and often most straightforward approach is the use of a co-solvent system.[1][4] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes.[5][6]

The principle behind co-solvency is the reduction of interfacial tension between the aqueous solution and the hydrophobic solute.[7] By creating a solvent mixture with a polarity more similar to that of the thiazole derivative, the compound can more readily dissolve.

Workflow for Implementing a Co-solvent System

CoSolventWorkflow Start Start with Dry Compound DMSO Prepare a 10 mM stock solution in 100% DMSO Start->DMSO WorkingSol Prepare intermediate dilutions in aqueous buffer with varying co-solvent percentages (e.g., 1%, 5%, 10%) DMSO->WorkingSol FinalDilution Perform final dilution into the assay buffer WorkingSol->FinalDilution CheckPrecip Visually inspect for precipitation FinalDilution->CheckPrecip Success Proceed with experiment CheckPrecip->Success No Precipitation Adjust Increase co-solvent concentration or try an alternative co-solvent CheckPrecip->Adjust Precipitation Observed Adjust->WorkingSol ph_logic Compound Thiazole Derivative IsAcidic Is the compound weakly acidic? Compound->IsAcidic IsBasic Is the compound weakly basic? IsAcidic->IsBasic No IncreasepH Increase pH > pKa (e.g., use a basic buffer) IsAcidic->IncreasepH Yes DecreasepH Decrease pH < pKa (e.g., use an acidic buffer) IsBasic->DecreasepH Yes Neutral pH adjustment may not be effective for neutral compounds IsBasic->Neutral No Soluble Enhanced Solubility IncreasepH->Soluble DecreasepH->Soluble

Caption: Decision-making process for employing pH adjustment to enhance solubility.

Experimental Protocol: pH Adjustment

  • Determine the pKa: If the pKa of your thiazole derivative is unknown, it can be predicted using software or determined experimentally via titration.

  • Buffer Selection: Prepare a series of buffers with pH values spanning a range around the pKa of your compound. For a weakly acidic compound, you might test buffers with pH 7.0, 7.5, 8.0, and 8.5. For a weakly basic compound, you could test buffers with pH 6.5, 6.0, 5.5, and 5.0.

  • Solubility Testing: Add an excess amount of your solid compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Quantification: After equilibration, filter or centrifuge the samples to remove any undissolved solid. The concentration of the dissolved compound in the supernatant can then be quantified using a suitable analytical method, such as HPLC-UV.

  • Compatibility Check: Ensure that the chosen pH is compatible with your experimental system and does not affect the stability or activity of your compound or other assay components. A potential drawback is that upon injection into a system with a different pH (e.g., intravenous injection into the bloodstream at pH 7.4), the compound may precipitate. [1]

Question 3: My compound is neutral, or pH adjustment is not feasible for my experiment. Are there other methods to improve its solubility?

Answer: Yes, two powerful techniques for enhancing the solubility of neutral and hydrophobic compounds are the use of surfactants and cyclodextrins .

A. Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). [8][9]These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble compounds can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium. [10][11] Experimental Protocol: Surfactant Screening

  • Surfactant Selection: Choose a panel of non-ionic surfactants that are generally well-tolerated in biological systems, such as Tween® 80 or Pluronic® F-68. [7]2. Concentration Range: Prepare solutions of each surfactant in your aqueous buffer at concentrations ranging from below to well above their known CMC.

  • Solubilization: Add your thiazole derivative to each surfactant solution and determine the maximum dissolved concentration as described in the pH adjustment protocol.

  • Vehicle Controls: It is critical to include vehicle controls with the surfactant alone to rule out any interference with your assay.

SurfactantTypeTypical Concentration RangeNotes
Tween® 80 Non-ionic0.01% - 1%Widely used, low toxicity.
Pluronic® F-68 Non-ionic0.1% - 5%Good biocompatibility.
Sodium Dodecyl Sulfate (SDS) Anionic0.1% - 2%Strong solubilizing agent, but can denature proteins. [11]

B. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [12][13]They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its solubility in water. [][15]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile. [16] Mechanism of Cyclodextrin Inclusion

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation Thiazole Hydrophobic Thiazole Derivative Insoluble Insoluble Water Aqueous Solution Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Insoluble->Cyclodextrin + Complex Soluble Inclusion Complex Cyclodextrin->Complex Thiazole_in_CD Thiazole

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Analysis of 5-Thiazolol, 2,4-dimethyl-

Target Audience: Researchers, scientists, and drug development professionals. Compound Profile: 5-Thiazolol, 2,4-dimethyl- (CAS: 169966-23-8)[1] is a heterocyclic compound featuring a basic thiazole nitrogen and an acidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Compound Profile: 5-Thiazolol, 2,4-dimethyl- (CAS: 169966-23-8)[1] is a heterocyclic compound featuring a basic thiazole nitrogen and an acidic hydroxyl group. This amphoteric nature makes it notoriously difficult to analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Without strict method control, analysts frequently encounter severe peak asymmetry and baseline instability.

Below is our authoritative troubleshooting guide to resolving these specific chromatographic challenges.

Section 1: Resolving Peak Tailing

Q: Why does 5-Thiazolol, 2,4-dimethyl- exhibit severe peak tailing on standard C18 columns? A: Peak tailing for basic heterocycles is primarily a chemical issue caused by secondary retention mechanisms. While the primary retention is hydrophobic, the basic nitrogen on the thiazole ring interacts strongly with exposed, ionized silanol groups (Si-O⁻) on the silica stationary phase[2]. In traditional silica columns, free silanols are highly acidic and act as ion-exchange sites, pulling on the basic analyte and causing the trailing edge of the peak to elongate[2][3].

Q: How can I determine if the tailing is caused by silanol interactions or a physical column defect? A: We employ a self-validating diagnostic injection. By injecting a neutral reference compound (e.g., toluene or uracil), you can isolate the root cause. Neutral compounds do not participate in acid-base interactions; therefore, if the neutral compound tails, you have a physical problem (e.g., dead volume, settled stationary phase, or bad plumbing)[4]. If the neutral compound is perfectly symmetrical but your thiazolol peak tails, the issue is definitively chemical (silanol interactions)[4].

PeakTailing Start Observe Peak Tailing (Asymmetry > 1.5) TestNeutral Inject Neutral Reference Compound Start->TestNeutral IsNeutralTailing Does Neutral Compound Tail? TestNeutral->IsNeutralTailing Physical Physical Issue: Void Volume or Bad Plumbing IsNeutralTailing->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions IsNeutralTailing->Chemical No FixPhysical Replace Fittings, Check Column Frit Physical->FixPhysical FixChemical Lower pH < 3.0 or Use Endcapped Column Chemical->FixChemical

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Q: What is the mechanistic solution to chemical peak tailing for this compound? A: You must suppress the ionization of the residual silanols. Because silanols are acidic, lowering the mobile phase pH to ≤ 3.0 ensures they are fully protonated (Si-OH), neutralizing their negative charge and preventing the secondary ion-exchange interaction with the basic thiazole nitrogen[5][6]. Alternatively, utilizing a highly end-capped or polar-embedded column provides steric shielding against these active sites[3][7].

Protocol 1: Mobile Phase Optimization for Peak Symmetry

Self-Validation Check: Peak asymmetry factor ( As​ ) should drop from >2.0 to ≤1.2 after implementation.

  • Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer. Phosphate is chosen because it has an excellent buffering capacity at low pH[8].

  • pH Adjustment: Adjust the aqueous buffer to pH 2.5 using concentrated phosphoric acid. Causality: Operating at pH 2.5 ensures both the silanols are protonated (suppressing tailing) and the thiazole nitrogen is fully ionized (stabilizing retention)[8].

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates that could cause physical voiding.

  • Column Selection: Install an end-capped, base-deactivated silica (BDS) C18 column designed to withstand low pH (e.g., sterically protected phases)[7].

Quantitative Impact of pH on Peak Asymmetry
Mobile Phase pHSilanol StateThiazolol Nitrogen StateExpected Peak Asymmetry ( As​ )Resolution Quality
pH 7.0Highly Ionized (Si-O⁻)Neutral / Partially Protonated2.0 - 3.5 (Severe Tailing)Poor
pH 5.0Partially IonizedProtonated1.5 - 2.0 (Moderate Tailing)Marginal
pH 2.5Protonated (Si-OH)Fully Protonated1.0 - 1.2 (Symmetrical)Excellent

Section 2: Eradicating Baseline Noise

Q: My chromatogram shows continuous baseline noise. How do I identify the source? A: Baseline noise is the ratio of the background signal variation to the detector's response[9]. To troubleshoot, you must first classify the noise pattern.

  • Periodic/Pulsating Noise: If the noise is uniform and coincides with the pump head strokes, the issue is hydraulic. This is typically caused by dissolved air in the solvent (degasser failure) or a faulty pump check valve[9][10].

  • Random/Spiking Noise: If the noise is erratic and non-uniform, it is an optical or electronic issue. This points to a failing detector lamp (low energy), a dirty flow cell, or severe solvent contamination[10].

BaselineNoise Start High Baseline Noise Detected Observe Observe Noise Pattern Start->Observe Pattern Noise Type? Observe->Pattern Periodic Periodic / Pulsating Pattern->Periodic Random Random / Spiking Pattern->Random Drift Continuous Drift Pattern->Drift Pump Check Pump / Degasser (Air Bubble, Check Valve) Periodic->Pump Detector Check Detector (Lamp Age, Dirty Flow Cell) Random->Detector Solvent Check Mobile Phase (Temperature, Contaminants) Drift->Solvent

Step-by-step decision matrix for diagnosing and resolving HPLC baseline noise.

Q: How do I systematically clear random baseline noise caused by flow cell contamination? A: Contaminants in the flow cell scatter light, reducing the signal-to-noise ratio. You must perform a targeted flush.

Protocol 2: Detector Flow Cell Decontamination

Self-Validation Check: Run a blank gradient; the baseline drift should be < 1 mAU/hr, and short-term noise should be < 0.05 mAU.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume union. Causality: This prevents strongly retained contaminants on the column from washing directly into the detector during the flush[9].

  • Aqueous Flush: Pump HPLC-grade water at 1.0 mL/min for 30 minutes to dissolve precipitated buffer salts.

  • Organic Flush: Switch to 100% Isopropanol (IPA) for 30 minutes. Causality: IPA has high viscosity and excellent solubility for hydrophobic lipids and particulates, effectively scrubbing the flow cell windows.

  • Lamp Energy Check: If noise persists after flushing, check the detector's lamp hours. If the energy counts are below the manufacturer's threshold, replace the UV/Vis or PDA lamp[10].

Baseline Noise Diagnostic Thresholds
Noise PatternPrimary SuspectDiagnostic ActionAcceptable Post-Fix Threshold
Random / ErraticDetector Lamp / Flow CellFlush cell with IPA; Check lamp energy< 0.05 mAU (Peak-to-Peak)
Periodic / PulsatingPump Check Valve / AirPurge pump; Test degasser efficiencyPressure ripple < 1%
Continuous DriftTemperature / SolventInsulate column; Use HPLC-grade water< 1 mAU/hr drift

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Peak Tailing. Axion Labs.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab.
  • HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Scientific.
  • HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING. YouTube.
  • CAS Number List - 1 - Page 139401 (5-Thiazolol, 2,4-dimethyl-). Chemicalbook.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 5-Thiazolol, 2,4-dimethyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 5-Thiazolol, 2,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 5-Thiazolol, 2,4-dimethyl- (CAS: 169966-23-8).

This heterocyclic compound presents two primary process hurdles during scale-up and purification:

  • Liquid-Liquid Phase Separation (LLPS) / Oiling Out: A severe tendency to form an emulsion rather than a crystalline suspension at high supersaturation.

  • Tautomeric Polymorphism: An equilibrium between the enol (5-thiazolol) and keto (thiazol-5(4H)-one) forms, which is highly sensitive to the hydrogen-bonding capacity of the solvent system.

Diagnostic Workflow

Use the following decision matrix to diagnose and resolve anomalous crystallization behaviors for this compound.

G Start Start Crystallization (5-Thiazolol, 2,4-dimethyl-) CheckPhase Monitor Phase (FBRM / Visual) Start->CheckPhase IsOil Liquid-Liquid Phase Separation (Oiling Out)? CheckPhase->IsOil AdjustSolvent Decrease Supersaturation Rate & Adjust Solvent Ratio IsOil->AdjustSolvent Yes Seed Add Seed Crystals in Metastable Zone IsOil->Seed No AdjustSolvent->CheckPhase CheckTautomer Check Tautomeric Purity (IR/Raman) Seed->CheckTautomer IsPure Polymorph / Tautomer Pure? CheckTautomer->IsPure ChangeSolvent Switch to Protic Solvent (Stabilize Enol Form) IsPure->ChangeSolvent No Success Isolate Crystals (Filtration & Drying) IsPure->Success Yes ChangeSolvent->CheckPhase

Workflow for diagnosing and resolving oiling out and tautomeric polymorphism in crystallization.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my 5-Thiazolol, 2,4-dimethyl- form a milky oil instead of crystals upon cooling, and how do I prevent it? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, causing the system to hit a miscibility gap before crossing the metastable zone limit ()[1]. In this state, the compound separates into a highly mobile, solute-rich liquid phase (an emulsion) rather than nucleating as a solid[1]. These droplets act as an excellent solvent for unwanted impurities, severely degrading final product purity[1],[2]. Mechanistic Solution: To bypass the miscibility gap, you must generate supersaturation slowly. This can be achieved by utilizing a solvent exchange method (replacing a good solvent with a poor solvent at a controlled flow rate) ()[3], or by adding seed crystals halfway into the Metastable Zone Width (MSZW)[1]. Counter-intuitively, elevated temperatures can sometimes increase oiling-out risks by reducing the maximum achievable supersaturation, so isothermal antisolvent addition at lower temperatures is often preferred ()[4].

Q2: How does solvent polarity affect the structural integrity and yield of the final crystal? A: 5-Thiazolol, 2,4-dimethyl- is subject to keto-enol tautomerism. In solution, it exists in an equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms. Causality: Protic solvents (e.g., ethanol, isopropanol) act as hydrogen-bond donors and acceptors, stabilizing the hydroxyl (enol) tautomer. Aprotic solvents (e.g., CPME, heptane) lack this stabilizing effect, which can shift the equilibrium toward the keto form or lead to the co-precipitation of mixed polymorphic phases. If you are experiencing inconsistent crystal habits or poor yields, it is likely due to a solvent system that does not strongly bias one tautomer. We recommend binary solvent systems (e.g., CPME-heptane-ethanol) where the protic component is carefully tuned to control both tautomerism and LLPS[2].

Q3: What is the most reliable method to seed a supersaturated solution of this compound? A: Seeding must occur within the MSZW, specifically before the concentration trajectory intersects the LLPS boundary. The seed load should be between 1-5% w/w of the theoretical yield. The seeds provide a pre-existing rigid crystal lattice, drastically lowering the activation energy for nucleation and allowing solute molecules to bypass the random, high-mobility arrangement characteristic of oiling-out droplets[1].

Quantitative Data Summary

The following table summarizes the optimized thermodynamic parameters for selecting a solvent system for 5-Thiazolol, 2,4-dimethyl-.

Solvent System (Good / Poor)Polarity Index (P')Tautomeric BiasLLPS (Oiling Out) RiskRecommended Process Strategy
Isopropanol / Heptane 3.9 / 0.1Strong Enol (5-Thiazolol)High at >50°CAntisolvent Drowning-Out with Seeding
Ethanol / Water 5.2 / 10.2Strong Enol (5-Thiazolol)ModerateSolvent Exchange Crystallization
Ethyl Acetate / Heptane 4.4 / 0.1Moderate EnolHigh at elevated tempsIsothermal Antisolvent Addition at 20°C
CPME / Heptane 1.3 / 0.1Mixed / Keto favoredVery HighAvoid, or add Ethanol as a ternary modifier

Step-by-Step Experimental Protocols

Protocol A: Antisolvent Drowning-Out with In-Situ Seeding (To Prevent LLPS)

This protocol is a self-validating system designed to tightly control supersaturation and avoid the emulsion phase.

  • Dissolution: Dissolve crude 5-Thiazolol, 2,4-dimethyl- in a protic good solvent (e.g., Isopropanol) at 50°C to ensure complete dissolution and stabilization of the enol tautomer.

  • Filtration: Polish filter the solution through a 0.45 µm PTFE membrane into a jacketed crystallizer to remove foreign nucleating agents.

  • Equilibration & Monitoring: Cool the solution to 40°C. Initiate in-situ monitoring using FBRM (Focused Beam Reflectance Measurement) to establish a baseline chord length distribution. Self-Validation: Ensure FBRM counts remain at baseline, confirming no premature nucleation or oiling out has occurred.

  • Antisolvent Addition (Phase 1): Dose the antisolvent (e.g., Heptane) at a slow, controlled rate (0.1 volumes/hour) until the solution reaches the lower boundary of the MSZW. Verify this state using in-situ ATR-FTIR to monitor solute concentration.

  • Seeding: Suspend 2% w/w pure crystalline 5-Thiazolol, 2,4-dimethyl- seeds in a small aliquot of the antisolvent. Inject the seed slurry into the crystallizer. Hold the temperature and dosing for 60 minutes. Self-Validation: Observe an increase in FBRM chord counts corresponding to seed growth, without a spike in fine counts (which would indicate secondary nucleation).

  • Antisolvent Addition (Phase 2): Resume antisolvent dosing at a slightly increased rate (0.3 volumes/hour) until the target yield ratio is achieved.

  • Cooling & Isolation: Cool the suspension to 5°C at 0.1°C/min. Filter, wash with cold antisolvent, and dry under vacuum at 30°C.

Protocol B: Solvent-Exchange Crystallization

Designed for highly sensitive batches where cooling inevitably leads to oiling out.

  • Preparation: Prepare a highly concentrated solution of the compound in a good solvent (e.g., Ethanol).

  • Displacement: Introduce a miscible poor solvent (e.g., Water) using a programmable syringe pump at a highly controlled flow rate[3].

  • Nucleation Control: Monitor the transition from the homogeneous liquid phase to the metastable liquid-solid phase. Self-Validation: If the solution becomes turbid without forming distinct particulate structures under optical microscopy, the flow rate is too fast. Halt the pump until crystals nucleate, ensuring the flow rate is slow enough to prevent the intermediate liquid-liquid (cloudy oil) phase[3].

  • Harvest: Once the solvent exchange is complete and the solid phase has fully crystallized, collect the product via vacuum filtration.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange Source: Scholaris (Howon Choi) URL:[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization Source: LUTPub URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Unwanted Byproducts in the Scale-Up Synthesis of 2,4-Dimethyl-5-Thiazolol

Welcome to the Technical Support Center for the synthesis of 2,4-Dimethyl-5-Thiazolol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered duri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,4-Dimethyl-5-Thiazolol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

The Hantzsch thiazole synthesis is the most common and direct route to 2,4-dimethyl-5-thiazolol, involving the condensation of an α-haloketone (typically 3-chloro- or 3-bromo-2,4-pentanedione) with thioacetamide.[1][2] While effective at the lab scale, scaling up this reaction often introduces challenges related to reaction control, impurity profiles, and product stability. This guide provides in-depth, experience-based solutions to these critical issues.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My crude product contains a significant apolar impurity that complicates purification. Mass spectrometry suggests it is N-(1-(methylthio)ethylidene)acetamide. What is its formation mechanism and how can it be minimized?

A: This is a classic example of a byproduct originating from the thioamide starting material. The impurity you're observing likely arises from the self-condensation of thioacetamide or its reaction with an acetyl source under the reaction conditions.

Causality: Thioacetamide can exist in equilibrium with its enethiol tautomer. Under thermal stress or certain pH conditions, this can lead to side reactions. More specifically, the formation of N-(1-(methylthio)ethylidene)acetamide involves the reaction of thioacetamide with a second molecule of thioacetamide or with an acetylating agent, followed by methylation, which can occur if a methylating agent is present or via a complex rearrangement. A more direct cause in this specific synthesis is the potential for thioacetamide to react with the dicarbonyl starting material in an unintended manner before cyclization.

Mitigation Strategies:

  • Stoichiometric Control: Use of a large excess of thioacetamide to drive the reaction can lead to increased byproduct formation. A systematic evaluation to find the optimal ratio, typically between 1.0 to 1.2 equivalents of thioacetamide, is crucial.

  • Order of Addition & Temperature Control: Add the thioacetamide solution slowly to the heated solution of 3-chloro-2,4-pentanedione. This ensures the thioacetamide reacts preferentially with the α-haloketone rather than with itself. Maintaining a consistent, moderate temperature (e.g., 60-70 °C) is critical, as higher temperatures can accelerate side reactions.[3]

  • pH Management: While the Hantzsch synthesis is often performed under neutral or slightly acidic conditions, the presence of a non-nucleophilic base like sodium acetate or a proton sponge can be beneficial.[1][4] This neutralizes the HCl or HBr formed in situ, preventing acid-catalyzed side reactions of the thioacetamide.

Q2: I'm observing an isomeric byproduct, likely 2,5-dimethyl-4-hydroxythiazole. How can I improve the regioselectivity of the initial condensation?

A: The formation of an isomeric thiazole points to a lack of regiocontrol during the initial nucleophilic attack and subsequent cyclization. While the Hantzsch synthesis is generally reliable, the symmetry of the 3-chloro-2,4-pentanedione starting material is deceptively complex due to enolization.

Causality: The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on the halogenated carbon of the α-haloketone.[5] However, 3-chloro-2,4-pentanedione can enolize towards either carbonyl group. If the non-halogenated carbonyl is attacked by the thioamide nitrogen during cyclization in an alternative sequence, a different regioisomer can form. The reaction conditions, particularly the solvent and pH, can influence the site of the initial attack and the cyclization pathway.

Mitigation Strategies:

  • Solvent Selection: The choice of solvent can significantly influence the reaction pathway.[6] Polar aprotic solvents like DMF or THF often provide better control and solubility for the reactants, favoring the desired pathway.[1][3] Protic solvents like ethanol can sometimes lead to more side reactions.[4]

  • Controlled pH Environment: Maintaining a neutral or slightly basic pH can favor the desired product.[4] Running the reaction with a stoichiometric amount of a mild base like sodium bicarbonate can prevent acid-catalyzed isomer formation.

  • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase the selectivity of the kinetically favored pathway, which typically leads to the desired 2,4-dimethyl-5-thiazolol product.

Q3: During scale-up, I'm fighting with the formation of a dark, tar-like material that makes workup and isolation extremely difficult. What is causing this and how can I prevent it?

A: The formation of resinous, polymeric material is a common issue when scaling up reactions that involve heating aldehydes, ketones, or other reactive carbonyl species, especially in the presence of acid or base.[4]

Causality: This "tar" is typically a complex mixture of high-molecular-weight byproducts. It can be formed through several mechanisms:

  • Starting Material Degradation: At elevated temperatures, 3-chloro-2,4-pentanedione can undergo self-condensation or decomposition.

  • Product Instability: The 5-hydroxythiazole product itself can be unstable under prolonged heating, potentially leading to polymerization or degradation.

  • Thioacetamide Decomposition: Thioacetamide can decompose to generate hydrogen sulfide and other reactive species that can contribute to tar formation.[7]

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is critical to prevent oxidative side reactions, which often produce highly colored and intractable byproducts.

  • Temperature Optimization: This is the most critical parameter. The ideal temperature is a balance between a practical reaction time and minimal degradation. A Design of Experiments (DoE) approach can be invaluable here to find the optimal temperature profile. Avoid localized overheating by ensuring efficient stirring and controlled heating.

  • Reaction Time: Monitor the reaction closely by a suitable analytical method (e.g., HPLC, TLC) and stop it as soon as the starting material is consumed. Prolonged reaction times at high temperatures are a primary cause of tar formation.

  • Microwave-Assisted Synthesis: For smaller scale-up batches, microwave irradiation can sometimes provide rapid, uniform heating, reducing the overall reaction time and minimizing the formation of degradation products.[8]

Q4: My product appears pure after initial isolation, but new impurities, including a potential disulfide-linked dimer, form during storage or upon attempted final purification. What is happening?

A: This issue points to the inherent instability of the 5-hydroxythiazole functional group, which can exist in equilibrium with its thiazol-5-one tautomer. This tautomerism makes the molecule susceptible to oxidation.

Causality: The 5-hydroxythiazole can tautomerize to a thiazol-5(4H)-one. The enol form (hydroxythiazole) is electron-rich and can be susceptible to oxidation. Furthermore, in some conditions, the ring can exhibit reactivity akin to a thiol, especially if trace impurities catalyze ring-opening/closing. This can lead to the formation of disulfide-linked dimers, particularly if exposed to air (oxygen).

Mitigation Strategies:

  • Controlled Workup: During the aqueous workup, maintain the pH in a slightly acidic to neutral range (pH 5-7) and keep the temperature low to minimize degradation. Avoid strongly basic conditions, which can deprotonate the hydroxyl group and increase its susceptibility to oxidation.

  • Purification Considerations:

    • Use de-gassed solvents for chromatography to minimize exposure to oxygen.

    • Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to the elution solvent.

    • Silica gel is acidic and can sometimes promote degradation. If this is observed, consider using deactivated (neutral) silica or an alternative stationary phase like alumina.

  • Storage: Store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (e.g., < 4 °C) to slow down degradation pathways.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of the 2,4-dimethyl-5-thiazolol synthesis?

    • A: The most critical parameters are: 1) Temperature: Controls reaction rate versus byproduct formation. 2) Reagent Stoichiometry: The ratio of α-haloketone to thioacetamide affects yield and purity. 3) Rate of Addition/Mixing: Crucial for controlling exotherms and local concentrations, especially at scale. 4) Reaction Time: Must be optimized to ensure full conversion without product degradation. 5) pH: Influences side reactions and product stability.

  • Q2: How does the choice of solvent and base impact byproduct formation?

    • A: The solvent determines the solubility of reactants and intermediates, which can affect the reaction rate and pathway. Polar aprotic solvents like THF, DMF, or acetonitrile are often preferred for their ability to dissolve the reactants and facilitate the desired bimolecular reaction.[1][6] The base is primarily used to neutralize the acid generated during the reaction. A non-nucleophilic, mild base like sodium acetate or sodium bicarbonate is ideal as it prevents acid-catalyzed side reactions without interfering with the main condensation pathway.[1][4]

  • Q3: What analytical methods are recommended for monitoring this reaction?

    • A: For reaction monitoring and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[9] It allows for the quantification of starting materials, product, and byproducts. Thin-Layer Chromatography (TLC) is a rapid, qualitative tool for tracking the disappearance of starting materials. For structural elucidation of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Final product characterization should always include ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Experimental Protocols & Data

Data Presentation

The following table summarizes hypothetical results from an optimization study, illustrating how changing reaction parameters can impact the purity of the final product.

Run Solvent Base (1.1 eq) Temp (°C) Time (h) Product:Byproduct Ratio (by HPLC Area%)
1EthanolTriethylamine78 (reflux)875:25
2THFNone65 (reflux)1282:18
3DMFSodium Acetate70691:9
4THF Sodium Acetate 65 6 96:4
Experimental Protocols
Protocol 1: Optimized Scale-Up Synthesis of 2,4-Dimethyl-5-Thiazolol

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Vessel Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, charge 3-chloro-2,4-pentanedione (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 5-10 volumes). Begin stirring and sparge the solution with nitrogen for 15 minutes.

  • Reagent Charging: Add anhydrous sodium acetate (1.1 eq). Heat the mixture to 65 °C under a gentle nitrogen flow.

  • Thioacetamide Addition: In a separate vessel, dissolve thioacetamide (1.05 eq) in anhydrous THF (2-3 volumes). Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 65-70 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC every hour. The reaction is typically complete within 4-6 hours after the addition is finished.

  • Quench & Workup: Once the reaction is complete, cool the mixture to 20-25 °C. Filter the mixture to remove sodium chloride and excess sodium acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 2,4-dimethyl-5-thiazolol as an oil or semi-solid.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a 20% ethyl acetate in hexanes mixture as the mobile phase.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Fraction Collection: Collect fractions based on TLC or UV detector response. The main byproduct (N,N'-diacetyl-thiourea derivative) is typically less polar, while the desired product will elute later.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2,4-dimethyl-5-thiazolol.

Visualizations

Reaction Mechanism & Byproduct Formation

reaction_mechanism cluster_main Main Synthetic Pathway cluster_byproduct Key Byproduct Pathway A 3-Chloro-2,4-pentanedione C S-Alkylation Intermediate A->C + Thioacetamide (B) (SN2 Attack) B Thioacetamide F Thioacetamide Self-Condensation B->F High Temp / Excess Reagent E Hydroxythiazoline Intermediate C->E Intramolecular Cyclization D Desired Product: 2,4-Dimethyl-5-Thiazolol E->D Dehydration (Aromatization) G Byproduct: N,N'-diacetyl-thiourea derivative F->G

Caption: Hantzsch synthesis pathway and a competing byproduct formation route.

Troubleshooting Workflow

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Start: Low Yield or High Impurity q1 Identify Byproducts Use LC-MS, NMR start->q1 c1 Apolar Byproduct (e.g., from Thioacetamide) q1:f1->c1 c2 Isomeric Byproduct q1:f1->c2 c3 Polymeric 'Tar' q1:f1->c3 c4 Degradation on Isolation q1:f1->c4 s1 Optimize Stoichiometry Control Temp & Addition Rate c1->s1 s2 Control pH (mild base) Optimize Solvent c2->s2 s3 Use Inert Atmosphere Reduce Temp & Time c3->s3 s4 Inert Workup/Purification Use Antioxidant Store under N2 c4->s4 end Goal: Yield >85% Purity >98% s1->end s2->end s3->end s4->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Google Patents. (2012). 5-hydroxymethyl thiazole purification process with high purity and high yield (CN104693140A).
  • Rana, S. (1999). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Tetrahedron Letters.
  • ScienceMadness. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]

  • Olsen, B. A., et al. (2001). Purification and identification of an impurity in bulk hydrochlorothiazide. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 883-893. Retrieved from [Link]

  • Semantic Scholar. (2024). Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Gour, V., et al. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. ACS Combinatorial Science, 14(7), 415-420. Retrieved from [Link]

  • Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online, 192(1), 1-28. Retrieved from [Link]

  • Academia.edu. (n.d.). Reinvestigation of a modified Hantzsch thiazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Retrieved from [Link]

  • Bentham Science. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Retrieved from [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. Retrieved from [Link]

  • Semantic Scholar. (2022). Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co. Retrieved from [Link]

  • MDPI. (2018). (E)-1-(2′,4′-Dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Retrieved from [Link]

  • IJRPR. (n.d.). Systematic Review On Thiazole And Its Applications. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Thiazole Synthesis: Key Methods and Their Applications. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of GC-MS Analytical Methods for the Accurate Detection of 2,4-dimethyl-5-thiazolol

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile and semi-volatile compounds is a cornerstone of product safety and efficacy. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of volatile and semi-volatile compounds is a cornerstone of product safety and efficacy. This guide provides an in-depth comparison of key considerations and methodologies for the validation of Gas Chromatography-Mass Spectrometry (GC-MS) analytical methods, with a specific focus on the accurate detection of 2,4-dimethyl-5-thiazolol, a compound of interest in various research and development sectors.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] For GC-MS methods, this ensures the reliability, accuracy, and consistency of results.[3] This guide will delve into the critical validation parameters as outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and offer practical insights into their application.[1][2][4][5][6][7][8]

Core Validation Parameters: A Foundation of Trust

The objective of validating a GC-MS method is to demonstrate its suitability for its intended purpose.[1][2] This is achieved by assessing a set of key analytical performance characteristics.[3] The following sections detail these parameters and provide a comparative overview of their significance and determination.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.[1][3] In the context of GC-MS, selectivity is significantly enhanced by the mass spectrometer, which can distinguish between compounds with similar retention times but different mass spectra.[9]

  • Experimental Approach: To demonstrate specificity, one must analyze blank matrix samples (e.g., placebo formulation, biological fluid) to ensure no interfering peaks are present at the retention time of 2,4-dimethyl-5-thiazolol and its internal standard. Additionally, spiked samples containing the analyte and potential impurities or degradation products should be analyzed to confirm that the method can resolve and accurately identify the target compound.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[1]

  • Experimental Approach: A series of calibration standards of 2,4-dimethyl-5-thiazolol are prepared at a minimum of five different concentration levels.[11] The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (r²), which should ideally be ≥ 0.99.[11]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is typically determined by recovery studies.[11]

  • Experimental Approach: Accuracy is assessed by analyzing samples of a known concentration (e.g., quality control samples) and comparing the measured concentration to the true concentration. The ICH Q2(R1) guideline suggests performing a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[2] Acceptance criteria for accuracy are often within ±15% of the nominal value (or ±20% at the Lower Limit of Quantitation).

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

  • Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time.[2] It is determined by a minimum of six replicate injections of a sample at 100% of the test concentration or by analyzing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each).[2]

  • Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][10] The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Experimental Approach: LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ.[11] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.[10]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][9][12][13][14][15][16]

  • Experimental Approach: To test robustness, small, deliberate changes are made to the method parameters, such as GC oven temperature program, carrier gas flow rate, and injection volume.[9][13] The effect of these changes on the analytical results is then evaluated.

Comparative Analysis of GC-MS Methodologies

The choice of specific GC-MS parameters can significantly impact the performance of the analytical method for 2,4-dimethyl-5-thiazolol. Below is a comparison of common choices.

ParameterOption 1: Split InjectionOption 2: Splitless InjectionRationale and Supporting Data
Injection Technique Suitable for higher concentration samples. Reduces the amount of sample introduced to the column, preventing peak broadening and column overload.Ideal for trace-level analysis, as the entire sample volume is transferred to the column, maximizing sensitivity.For detecting low levels of 2,4-dimethyl-5-thiazolol, a splitless injection would likely be necessary to achieve the required LOQ. Experimental data would involve comparing the signal-to-noise ratio for a low concentration standard using both injection modes.
Capillary Column DB-5ms (or equivalent): A non-polar column offering good general-purpose separation for a wide range of compounds.DB-WAX (or equivalent): A polar column that can provide better resolution for more polar compounds like thiazoles due to different interaction mechanisms.The choice depends on the sample matrix and potential interfering compounds. A trial with both column types would be necessary to determine the optimal separation and peak shape for 2,4-dimethyl-5-thiazolol.
Temperature Program Fast Ramp: Shorter analysis time.Slow Ramp: Better resolution of closely eluting peaks.An optimized temperature program is crucial for separating 2,4-dimethyl-5-thiazolol from other matrix components. A slower ramp rate around the elution temperature of the analyte can improve peak shape and resolution.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Preparation of Standard and Quality Control (QC) Samples
  • Stock Solution Preparation: Accurately weigh a known amount of 2,4-dimethyl-5-thiazolol reference standard and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) to prepare a stock solution of a known concentration.[13]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to create calibration standards covering the expected concentration range.

  • QC Sample Preparation: Prepare at least three levels of QC samples (low, medium, and high concentrations) by spiking a known amount of the analyte into the blank matrix.

Protocol 2: GC-MS System Suitability Test

Before each validation run, perform a system suitability test to ensure the GC-MS system is performing adequately.[9]

  • Inject a mid-concentration standard solution six times.

  • Calculate the relative standard deviation (RSD) of the peak area and retention time. The RSD should typically be less than 2%.

  • Evaluate peak shape (tailing factor) and resolution from any closely eluting peaks.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of a comprehensive GC-MS method validation process.

GC_MS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Optimize Optimize GC-MS Parameters MD_Start->MD_Optimize MD_End Finalized Method MD_Optimize->MD_End V_Start Validation Protocol MD_End->V_Start Proceed to Validation V_Specificity Specificity V_Start->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Validation Report V_Robustness->V_Report Validation_Parameters_Interrelationship Accuracy Accuracy Precision Precision Accuracy->Precision Precision->Accuracy Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Range->Linearity Specificity Specificity Specificity->Accuracy Specificity->Precision LOQ LOQ LOQ->Accuracy LOQ->Precision LOD LOD LOD->Specificity Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of Analytical Method Validation Parameters.

Conclusion

A thoroughly validated GC-MS method is indispensable for the accurate and reliable quantification of 2,4-dimethyl-5-thiazolol. By systematically evaluating key performance characteristics such as specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and drug development professionals can have high confidence in their analytical data. This guide provides a framework for designing and executing a comprehensive validation study, ensuring that the chosen analytical method is fit for its intended purpose and meets the stringent requirements of regulatory bodies. Adherence to these principles of scientific integrity and logical validation is paramount for generating trustworthy and defensible results.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link] [4][5]2. International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link] [1][2][7]3. Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [6]4. Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [17]5. Vertex AI Search. (n.d.). ICH Q2(R1) Analytical Procedures Guide. [3]6. FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link] [18]7. Vertex AI Search. (n.d.). Analytical Validation Quick Reference Guide. [9]8. FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link] [8]9. Vertex AI Search. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [13]10. Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link] [11]11. Scribd. (n.d.). The Robustness and Ruggedness Tests For The GC-MS. [Link] [14]12. LCGC International. (2026). Method Validation and Robustness. [Link] [12]13. ResearchGate. (n.d.). Robustness/ruggedness tests in method validation. [Link] [15]14. LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. [Link] [10]15. Lab Manager. (2026). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 5-Thiazolol, 2,4-dimethyl- Against Standard Heterocyclic Flavor Compounds

Introduction: The Nuances of Savory and Roasted Flavors In the intricate world of flavor chemistry, heterocyclic compounds are cornerstones in building authentic and impactful taste and aroma profiles. Among these, sulfu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nuances of Savory and Roasted Flavors

In the intricate world of flavor chemistry, heterocyclic compounds are cornerstones in building authentic and impactful taste and aroma profiles. Among these, sulfur-containing heterocycles, particularly thiazoles, are renowned for their potent and often complex sensory characteristics, frequently associated with roasted, meaty, and nutty notes. This guide provides an in-depth comparative analysis of 5-Thiazolol, 2,4-dimethyl- (also known as 2,4-Dimethyl-5-acetylthiazole), a key contributor to savory and roasted flavor profiles, against a curated selection of standard heterocyclic flavor compounds.

Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for benchmarking such flavor compounds. This involves not only understanding their intrinsic sensory attributes but also employing rigorous analytical and sensory evaluation methodologies to quantify and compare their performance. The selection of standard comparators is critical for contextualizing the unique properties of our target molecule. For this guide, we will be comparing 5-Thiazolol, 2,4-dimethyl- against:

  • 2-Acetylthiazole: A classic "roasty" compound with prominent popcorn and nutty notes.[1][2]

  • 2-Isobutylthiazole: A potent "green" and vegetative compound, famously associated with the aroma of fresh tomato leaves.[3][4][5]

  • 2,4,5-Trimethylthiazole: A compound offering a complex profile of nutty, cocoa, and coffee-like aromas.[6][7][8]

This guide will delve into the essential physicochemical properties of these molecules, followed by detailed experimental protocols for both instrumental analysis and sensory evaluation. The presented data will offer a clear, objective comparison, empowering you to make informed decisions in your research and product development endeavors.

Physicochemical Properties of Selected Thiazoles

A fundamental understanding of the physicochemical properties of flavor compounds is crucial as it influences their volatility, solubility, and behavior in different food matrices.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flavor Profile
5-Thiazolol, 2,4-dimethyl- Chemical structure of 5-Thiazolol, 2,4-dimethyl-C₇H₉NOS155.22228-230Nutty, roasted, meaty, savory, with woody and coffee nuances.[9][10][11][12]
2-Acetylthiazole Chemical structure of 2-AcetylthiazoleC₅H₅NOS127.1789-91 (at 12 mmHg)Popcorn, nutty, roasted, bread-like, with cocoa and hazelnut notes.[1][2][13][14][15]
2-Isobutylthiazole Chemical structure of 2-IsobutylthiazoleC₇H₁₁NS141.24180Green, tomato leaf, earthy, with nutty undertones.[3][4][5][16]
2,4,5-Trimethylthiazole Chemical structure of 2,4,5-TrimethylthiazoleC₆H₉NS127.21166-167Nutty, cocoa, coffee, with musty and vegetative nuances.[6][7][8][17]

Experimental Protocols: A Framework for Rigorous Benchmarking

To ensure a comprehensive and unbiased comparison, a dual approach combining instrumental analysis and human sensory evaluation is indispensable. The human nose can often detect odor-active compounds at concentrations below the detection limits of analytical instruments.[18]

Part 1: Sensory Evaluation Protocol

The objective of this protocol is to determine and compare the sensory detection thresholds of the target and standard flavor compounds. We will adapt the methodology outlined in ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits" .[1][2][3] This method is a robust and widely accepted standard for establishing sensory thresholds.[1][2][6]

1. Panelist Selection and Training:

  • Recruitment: Select 15-20 panelists from a pool of individuals with no known taste or smell disorders.

  • Screening: Screen panelists for their ability to discriminate between basic tastes (sweet, sour, salty, bitter, umami) and a range of relevant aroma compounds.

  • Training: Familiarize the panelists with the specific aroma profiles of the four thiazole compounds in a series of training sessions. Provide reference standards for the key aroma descriptors (e.g., "nutty," "roasted," "green").

2. Sample Preparation:

  • Solvent: Use deodorized, distilled water as the solvent for determining odor and taste thresholds.

  • Stock Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.

  • Ascending Concentration Series: From the stock solutions, prepare a series of dilutions in water. A geometric progression with a factor of 2 or 3 is recommended (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2, 6.4, 12.8 ppb). The range of concentrations should span from sub-threshold to clearly detectable levels.

3. Sensory Evaluation Procedure (Forced-Choice Triangle Test):

  • Presentation: For each concentration level, present the panelists with three samples in coded, opaque cups. Two of the samples will be blanks (deodorized water), and one will contain the flavor compound at the specified concentration. The order of presentation should be randomized for each panelist.[19]

  • Evaluation Environment: Conduct the evaluation in a quiet, well-ventilated room free from distracting odors.[19]

  • Task: Instruct the panelists to sniff (for odor threshold) or taste (for taste threshold) each sample and identify the "odd" sample.

  • Data Collection: Record whether the panelist correctly identified the odd sample for each concentration level. A "no-difference" response is not permitted in a forced-choice test.

4. Data Analysis and Threshold Determination:

  • Individual Threshold: The individual's best-estimate threshold is the geometric mean of the last incorrect concentration and the first consistently correct concentration.

  • Panel Threshold: The group's best-estimate threshold is the geometric mean of the individual panelists' thresholds.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation (Ascending Concentrations) Panelist_Selection->Sample_Prep Triangle_Test Forced-Choice Triangle Test Sample_Prep->Triangle_Test Data_Collection Record Panelist Responses Triangle_Test->Data_Collection Individual_Threshold Determine Individual Thresholds Data_Collection->Individual_Threshold Panel_Threshold Calculate Panel Threshold Individual_Threshold->Panel_Threshold

Sensory Evaluation Workflow
Part 2: Analytical Benchmarking Protocol

Instrumental analysis provides objective, quantitative data on the volatile compounds present. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector.[18][20] Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification and quantification of the compounds.[21][22]

1. Sample Preparation (for GC analysis):

  • Prepare solutions of each of the four thiazole compounds in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 10 ppm.

2. Gas Chromatography-Olfactometry (GC-O) Analysis:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating these compounds.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C for 2 minutes, then ramp at 5 °C/min to 230 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Split Ratio: 10:1

  • Olfactometry: The column effluent is split between the FID and the ODP. A trained panelist sniffs the effluent from the ODP and records the retention time and aroma description for each detected odor event.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: Use the same column and GC conditions as in the GC-O analysis to allow for the correlation of retention times.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Source Temperature: 230 °C.

  • Compound Identification: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST) and by matching their retention indices with known values.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_correlation Correlation Sample_Prep Prepare 10 ppm Solutions GC_O GC-Olfactometry (GC-O) Sample_Prep->GC_O GC_MS GC-Mass Spectrometry (GC-MS) Sample_Prep->GC_MS Aroma_Description Record Aroma Descriptors & Retention Times GC_O->Aroma_Description Compound_ID Identify Compounds via Mass Spectra & Retention Indices GC_MS->Compound_ID Correlate_Data Correlate GC-O and GC-MS Data Aroma_Description->Correlate_Data Compound_ID->Correlate_Data

Analytical Benchmarking Workflow

Comparative Data and Discussion

The following table summarizes the key sensory attributes and reported odor detection thresholds for the benchmarked compounds. It is important to note that sensory threshold values can vary depending on the methodology, the medium (e.g., water, air), and the sensitivity of the sensory panel.

CompoundKey Aroma DescriptorsOdor Detection Threshold in Water (ppb)
5-Thiazolol, 2,4-dimethyl- Nutty, roasted, meaty, savory, coffeeTaste characteristics at 10 ppm: nutty, roasted, meaty and savory with woody and coffee nuances.[9][10]
2-Acetylthiazole Popcorn, nutty, roasted, bread-like, cocoa4[11]
2-Isobutylthiazole Green, tomato leaf, earthy2-3.5[16][23][24]
2,4,5-Trimethylthiazole Nutty, cocoa, coffee, musty, vegetativeTaste characteristics at 10 ppm: Nutty, cocoa and green vegetative-like with roasted earthy nuances.[8]

Discussion of Comparative Data:

The data clearly positions 5-Thiazolol, 2,4-dimethyl- as a potent flavor compound with a desirable nutty, roasted, and savory profile. Its complexity, with notes of coffee and wood, distinguishes it from the more singular "roasty" character of 2-Acetylthiazole . While 2-Acetylthiazole is a cornerstone for popcorn and nutty flavors, 5-Thiazolol, 2,4-dimethyl- offers a broader, more savory foundation.

In contrast, 2-Isobutylthiazole provides a sharp, green, and vegetative note. Its inclusion in this comparison highlights the vast sensory diversity within the thiazole family and serves as a negative control for the "roasted" and "savory" attributes of our target compound.

2,4,5-Trimethylthiazole shares the nutty and roasted characteristics of 5-Thiazolol, 2,4-dimethyl-, but with a more pronounced cocoa and coffee character. This makes it a closer comparator, and the choice between the two would depend on the desired nuance in the final flavor profile.

The experimental protocols outlined above provide a framework for generating more direct and internally consistent comparative data. By determining the sensory thresholds of all four compounds under identical conditions, a more precise quantitative comparison of their potency can be achieved. Furthermore, the GC-O analysis will provide a detailed "aroma-gram" for each compound, allowing for a semi-quantitative comparison of the intensity and duration of their key aroma notes.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking 5-Thiazolol, 2,4-dimethyl- against standard heterocyclic flavor compounds. We have detailed the necessary experimental protocols, drawing on established standards and best practices in the field of flavor analysis. The comparative data presented, while based on existing literature, underscores the unique and complex savory profile of 5-Thiazolol, 2,4-dimethyl-.

For researchers and developers, the next logical step is to implement the described protocols to generate in-house, directly comparable data. This will not only provide a more nuanced understanding of the relative strengths and weaknesses of these flavor compounds but will also enable the creation of more sophisticated and authentic flavor profiles in a wide range of applications. The synergy between instrumental analysis and human sensory perception remains the gold standard for a complete and meaningful characterization of flavor ingredients.

References

  • ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2019. [Link][1][2][3]

  • St. Croix Sensory, Inc. (2019, December 16). ASTM Threshold Standard Re-approved. Top Notes from the Lab. [Link][6]

  • Perfumer & Flavorist. (2016, October 4). Flavor Bites: Two Thiazoles. [Link][3]

  • PubChem. (n.d.). 2-Acetylthiazole. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link][13]

  • PubChem. (n.d.). 2-Isobutylthiazole. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link][4][25]

  • The Good Scents Company. (n.d.). 2-acetyl thiazole. Retrieved March 17, 2026, from [Link][15]

  • The Good Scents Company. (n.d.). 2,4,5-trimethyl thiazole. Retrieved March 17, 2026, from [Link][8]

  • Olfactorian. (n.d.). 2,4,5-trimethyl thiazole | Perfume Material. [Link][17]

  • Cheméo. (n.d.). Chemical Properties of 2-Acetylthiazole (CAS 24295-03-2). [Link][26]

  • Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. [Link][16]

  • Springer Nature Experiments. (n.d.). Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry. [Link][27]

  • The Good Scents Company. (n.d.). 2-isobutyl thiazole. Retrieved March 17, 2026, from [Link][23]

  • FooDB. (2010, April 8). Showing Compound 5-Acetyl-2,4-dimethylthiazole (FDB021449). [Link][28]

  • ASTM International. (2019, September 15). Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits. [Link][29]

  • AIDIC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterization of Odor Active. [Link]

  • Sepsolve Analytical. (2024, July 30). Enhanced GC–O workflows for detailed sensory evaluation. [Link][18]

  • Lab Manager. (2024, October 7). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. [Link][21]

  • Scribd. (n.d.). Odour Threshold (PPB) Odour Ref. [Link][24]

  • News-Medical.net. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. [Link][20]

  • The Good Scents Company. (n.d.). 2,4-dimethyl-5-ethyl thiazole. Retrieved March 17, 2026, from [Link]

  • Perflavory. (n.d.). 2,4-dimethyl-5-ethyl thiazole, 38205-61-7. [Link]

  • Puratos. (2023, July 14). How to conduct a Sensory Analysis test: the golden rules. [Link][19]

  • ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS). [Link][30]

  • Eurofins Scientific. (2025, October 28). Sensory Evaluation: Assessing Taste, Aroma, and Quality. [Link][31]

  • ResearchGate. (n.d.). Table 2 . The odour descriptors, thresholds, and/or occurrences of some... [Link][32]

  • FEMA. (n.d.). 3267 2,4-dimethyl-5-acetylthiazole. [Link]

  • Sinofi. (n.d.). Buy Bulk - 2-Acetylthiazole | Wholesale Supplier. [Link][2]

  • Perfumer & Flavorist+. (2021, August 2). 2-Acetylthiazole in Nut, Meat, Brown and Other Flavors. [Link][13]

  • FEMA. (n.d.). Sensory Testing for Flavorings with Modifying Properties. [Link][33]

  • MDPI. (2023, May 26). Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. [Link][34]

Sources

Validation

Comparative efficacy of 5-Thiazolol, 2,4-dimethyl- derivatives in cell-based assays

Comparative Efficacy Guide: 5-Thiazolol, 2,4-dimethyl- Derivatives in Cell-Based Assays As a Senior Application Scientist, I have designed this technical guide to objectively evaluate the performance of 5-Thiazolol, 2,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 5-Thiazolol, 2,4-dimethyl- Derivatives in Cell-Based Assays

As a Senior Application Scientist, I have designed this technical guide to objectively evaluate the performance of 5-Thiazolol, 2,4-dimethyl- (also known as 2,4-dimethylthiazol-5-ol) derivatives in advanced cell-based and enzymatic assays. By bridging structural chemistry with functional biology, this guide provides drug development professionals with a self-validating framework for screening these potent pharmacophores.

Mechanistic Rationale: The 2,4-Dimethylthiazole Scaffold

The 2,4-dimethylthiazole core is a privileged heterocyclic scaffold in medicinal chemistry. Its planar, electron-rich aromatic system allows it to fit precisely into the ATP-binding cleft of critical oncogenic kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

The nitrogen and sulfur heteroatoms in the thiazole ring participate in essential hydrogen bonding and dipole interactions with the kinase hinge region. When functionalized at the 5-position—such as in 5-acetyl-2,4-dimethylthiazole (Compound 5) or via carbaldehyde-derived hydrazone linkers (e.g., Compound 4c and TZ-H2)—these derivatives extend into solvent-exposed or allosteric hydrophobic pockets. This structural extension drastically enhances their multi-kinase inhibitory profile, effectively halting tumor proliferation and angiogenesis while triggering apoptosis[2][3].

Pathway Ligand VEGF Ligand Receptor VEGFR-2 Kinase Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylates MAPK MAPK / ERK Pathway Receptor->MAPK Phosphorylates Inhibitor 2,4-Dimethylthiazole Derivatives Inhibitor->Receptor Competitive ATP Binding Apoptosis Apoptosis Activation Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1. Mechanism of action: VEGFR-2 inhibition by 2,4-dimethylthiazole derivatives.

Comparative Efficacy Data

To establish an objective comparison, we evaluate several key derivatives: basic hydrazones (Compound 4a), advanced substituted hydrazones (Compound 4c), acetyl derivatives (Compound 5), and thiosemicarbazone-linked analogs (TZ-H2).

Table 1: In Vitro Cytotoxicity Profile (MTT Assay)

Cytotoxicity was measured against MCF-7 (Breast) and HepG2 (Liver) cancer cell lines. Derivatives with extended conjugated systems (Compound 4c) significantly outperformed basic analogs[2].

CompoundStructural ModificationMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Compound 4a Basic Hydrazone45.2 ± 3.152.4 ± 4.0
Compound 5 5-Acetyl-2,4-dimethylthiazole15.3 ± 2.018.2 ± 2.1
Compound 4c Advanced Substituted Hydrazone8.4 ± 1.211.6 ± 1.5
TZ-H2 Thiosemicarbazone Linker5.1 ± 0.86.3 ± 0.6
Table 2: Target Validation and Apoptotic Profiling

The suppression of cell growth directly correlates with VEGFR-2 enzyme inhibition and the subsequent induction of cell cycle arrest and apoptosis[2][3].

CompoundVEGFR-2 IC₅₀ (µM)Apoptotic Cells (%) in MCF-7Cell Cycle Arrest Phase
Compound 5 1.45 ± 0.1545.2%S Phase
Compound 4c 0.22 ± 0.0468.5%G2/M Phase
TZ-H2 0.15 ± 0.0375.1%G1/S Phase

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each procedural step.

Protocol A: MTT Cell Viability Assay (Primary Screen)
  • Step 1: Cell Seeding. Seed MCF-7 and HepG2 cells at 5×103 cells/well in 96-well plates and incubate overnight.

    • Causality: This specific density ensures cells remain in the exponential (log) growth phase for the entire 72-hour duration of the assay. Over-seeding leads to contact inhibition, which artificially lowers metabolic rates and skews IC₅₀ data.

  • Step 2: Compound Treatment. Treat cells with varying concentrations of thiazole derivatives (0.1–100 µM) dissolved in DMSO (final DMSO concentration <0.5%).

  • Step 3: Formazan Solubilization. Add MTT reagent, incubate for 4 hours, discard media, and dissolve the resulting crystals in 100 µL of pure DMSO.

    • Causality: Viable cells with active mitochondria cleave the tetrazolium ring into insoluble purple formazan. Complete solubilization in DMSO is critical because undissolved crystals will scatter light, causing false-positive absorbance readings at 570 nm.

Protocol B: VEGFR-2 Kinase Enzyme Assay (Target Validation)
  • Step 1: Kinase Reaction Assembly. Combine recombinant VEGFR-2 kinase, the thiazole derivative, and a peptide substrate in a kinase buffer containing 1 mM DTT and 10 mM MgCl₂.

    • Causality: DTT (Dithiothreitol) is mandatory to maintain the catalytic cysteine residues of VEGFR-2 in a reduced state, preventing artifactual loss of enzyme activity due to oxidation. MgCl₂ is required to coordinate the ATP molecule.

  • Step 2: ATP Competition. Initiate the reaction by adding ATP at a concentration equal to its Km​ value.

    • Causality: Setting ATP at its Km​ ensures the assay is highly sensitive to competitive inhibitors (like 2,4-dimethylthiazole derivatives) that bind to the ATP pocket.

Protocol C: Annexin V FITC/PI Flow Cytometry (Apoptosis Profiling)
  • Step 1: Harvest and Wash. Collect treated MCF-7 cells (both floating and attached), wash with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Step 2: Staining. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality: Annexin V binding to externalized phosphatidylserine (a hallmark of early apoptosis) is strictly calcium-dependent; thus, the binding buffer must contain at least 2.5 mM Ca²⁺. PI is included as a self-validating control: intact cell membranes exclude PI, allowing precise differentiation between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).

Workflow Library Compound Library (Thiazole Derivatives) MTT MTT Assay (Viability) Library->MTT Primary Screen Flow Annexin V/PI (Apoptosis) MTT->Flow IC50 < 10 µM Kinase VEGFR-2 Assay (Target Validation) Flow->Kinase Apoptosis > 40% Lead Lead Selection Kinase->Lead High Affinity

Fig 2. High-throughput cell-based screening workflow for thiazole derivatives.

Sources

Comparative

Comprehensive Validation Guide: Purity and Concentration of Commercial 5-Thiazolol, 2,4-dimethyl- Standards

As a Senior Application Scientist, I frequently encounter discrepancies between the nominal concentration on a vendor's Certificate of Analysis (CoA) and the actual working concentration of commercial standards. For crit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between the nominal concentration on a vendor's Certificate of Analysis (CoA) and the actual working concentration of commercial standards. For critical building blocks like 5-Thiazolol, 2,4-dimethyl- (CAS: 169966-23-8)—a key heterocyclic intermediate in flavor chemistry and active pharmaceutical ingredient (API) synthesis—relying solely on vendor data is a systemic risk.

Impurities such as unreacted precursors, regioisomers from the Hantzsch thiazole synthesis, or degradation products can severely skew quantitative assays. This guide provides a self-validating, multi-modal framework to objectively determine both the relative chromatographic purity and the absolute mass fraction of 5-Thiazolol, 2,4-dimethyl- standards.

Comparative Analytical Strategies

To establish a robust validation profile, we must differentiate between relative purity (the absence of detectable impurities) and absolute purity (the exact mass fraction of the active molecule). No single technique provides a complete picture.

Table 1: Objective Comparison of Analytical Modalities for Thiazole Derivatives
Analytical TechniquePrimary PurposeAdvantagesLimitationsSuitability for 5-Thiazolol, 2,4-dimethyl-
RP-HPLC-UV Relative Chromatographic PurityHigh resolution; excellent for detecting polar and non-volatile synthesis impurities.Requires an identical reference standard for absolute quantification.High. Ideal for routine batch-to-batch consistency checks.
GC-MS Volatile Impurity ProfilingIdentifies unknown volatile byproducts via mass spectral libraries.Thermally labile compounds may degrade during injection.Medium. Useful for detecting residual solvents or volatile precursors.
1H qNMR Absolute Concentration (Mass Fraction)Primary ratio method; does not require an identical reference standard.Lower sensitivity than LC/MS; requires high sample concentration (~10 mg).Gold Standard. Essential for verifying the absolute purity of the standard itself.

Validation Strategy Workflow

The selection of the analytical method depends entirely on the availability of a certified reference material (CRM). The decision tree below outlines the logical progression for validating a commercial standard.

ValidationStrategy Start Commercial Standard 5-Thiazolol, 2,4-dimethyl- Q1 Is an identical certified reference standard available? Start->Q1 PathYes Relative Purity (Chromatographic) Q1->PathYes Yes PathNo Absolute Purity (Primary Method) Q1->PathNo No HPLC RP-HPLC-UV (Area % Normalization) PathYes->HPLC GCMS GC-MS (Volatile Impurities) PathYes->GCMS qNMR 1H qNMR (Internal Calibrant) PathNo->qNMR Final Validated Concentration & Purity Profile HPLC->Final GCMS->Final qNMR->Final

Validation strategy decision tree for 5-Thiazolol, 2,4-dimethyl- standards.

Methodology 1: Relative Purity via RP-HPLC-UV

The Causality of the Method: Thiazole derivatives contain a basic nitrogen atom within their heterocyclic ring. In Reversed-Phase HPLC (RP-HPLC), this basic nitrogen can interact with residual, unendcapped silanol groups on standard C18 stationary phases, leading to severe peak tailing and inaccurate integration. To suppress this secondary interaction, we must use an acidic modifier. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase ensures the thiazole nitrogen remains fully protonated, yielding sharp, symmetrical peaks for accurate area percent normalization [1].

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water containing 0.1% TFA (v/v). Filter through a 0.22 µm membrane.

    • Solvent B: HPLC-grade Acetonitrile containing 0.1% TFA (v/v).

  • Sample Preparation:

    • Dissolve the 5-Thiazolol, 2,4-dimethyl- standard in a 50:50 mixture of Solvent A and B to achieve a concentration of 1.0 mg/mL. Vortex until visually clear.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to 5% B.

    • Detection: UV at 254 nm (monitor 210-400 nm via DAD for impurity profiling).

  • Self-Validating System Check:

    • Inject a blank (diluent only) to ensure no column carryover. The tailing factor of the main peak in the sample injection must be < 1.5 to validate the suppression of silanol interactions.

  • Calculation:

    • Calculate purity using the Area Percent Method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.

Methodology 2: Absolute Concentration via 1H qNMR

The Causality of the Method: When an identical, highly characterized reference standard is unavailable, chromatographic area normalization is insufficient because different impurities have different UV extinction coefficients. Quantitative NMR (qNMR) solves this by acting as a relative-primary metrological method. The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, regardless of the molecule's chemical structure [2]. By spiking the sample with a certified internal calibrant (e.g., Maleic acid) that does not overlap with the analyte's signals, we can calculate the exact mass fraction of 5-Thiazolol, 2,4-dimethyl-[3].

Step-by-Step Protocol
  • Calibrant Selection:

    • Use a certified reference material (CRM) such as Maleic acid (TraceCERT®). Its singlet at ~6.26 ppm in DMSO-d6 provides a clean reference signal that will not overlap with the methyl or hydroxyl protons of the thiazolol derivative.

  • Gravimetric Sample Preparation (Critical Step):

    • Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the 5-Thiazolol, 2,4-dimethyl- standard and ~5.0 mg of the Maleic acid calibrant into the same vial.

    • Dissolve completely in 0.6 mL of 100% DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: 1H at 400 MHz or higher.

    • Relaxation Delay (D1): Must be set to ≥ 5 × T1 of the slowest relaxing proton in the mixture (typically 30–60 seconds) to ensure complete longitudinal relaxation and prevent integration bias.

    • Scans: Minimum of 32 to ensure a high signal-to-noise ratio (S/N > 250:1).

  • Processing & Calculation:

    • Apply zero-order phase correction and a flat baseline correction.

    • Integrate the chosen analyte peak ( Ix​ ) and the calibrant peak ( Istd​ ).

    • Calculate the absolute purity ( Px​ ) using the formula:

      Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

      (Where N = number of protons, M = molar mass, W = weight, and P = purity of the standard).

qNMRWorkflow Step1 1. Sample Prep Weigh standard & Maleic Acid Step2 2. Dissolution Dissolve in DMSO-d6 Step1->Step2 Step3 3. Acquisition 1H NMR (D1 > 5x T1) Step2->Step3 Step4 4. Processing Phase/Baseline Correction Step3->Step4 Step5 5. Calculation Mass fraction (g/g) Step4->Step5

Step-by-step workflow for quantitative NMR (qNMR) purity determination.

Conclusion & Best Practices

For drug development professionals, assuming the purity of a commercial 5-Thiazolol, 2,4-dimethyl- standard is a critical vulnerability. By coupling the high-resolution impurity profiling of RP-HPLC-UV with the absolute mass fraction quantification of 1H qNMR , laboratories can establish a self-validating system. Always prioritize qNMR for the initial certification of the standard, and use HPLC for subsequent routine stability and degradation checks.

References

  • Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Pauli, G. F., Jaki, B. U., & Lankin, D. C. Journal of Natural Products, 2005. Available at:[Link]

  • Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. Kerkhoff, K., et al. bioRxiv, 2025. Available at:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide for 5-Thiazolol, 2,4-dimethyl-

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a rigorous, self-validating system for handling and disposing of 5-Thiazolol, 2,4-dimethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a rigorous, self-validating system for handling and disposing of 5-Thiazolol, 2,4-dimethyl- (CAS: 169966-23-8). Moving beyond basic safety data sheets, this guide explains the causality behind our safety choices. Because this compound contains a heterocyclic thiazole ring (incorporating both nitrogen and sulfur), its degradation mechanics require specific operational controls to prevent the release of toxic environmental pollutants.

Chemical Profile & Mechanistic Toxicology

Before handling any chemical, we must understand its molecular behavior to anticipate macroscopic risks. 5-Thiazolol, 2,4-dimethyl- is tracked across global regulatory databases for compliance, requiring strict adherence to chemical safety frameworks[1].

Table 1: Physicochemical & Hazard Summary

Property / AttributeDetailCausality / Operational Relevance
Chemical Name 5-Thiazolol, 2,4-dimethyl-Target heterocyclic analyte for drug development workflows.
CAS Registry Number 169966-23-8[1]Unique identifier required for RCRA/EPA waste manifesting.
Molecular Formula C5H7NOSThe presence of N and S dictates toxic combustion byproducts.
Primary Hazards Skin/Eye Irritant, Acute ToxicityRequires barrier protection (PPE) to prevent dermal absorption.
Environmental Hazard Non-degradable in standard sewageMandates a strict zero-drain-disposal policy[2].
Environmental Degradation & Combustion Causality

Why is high-temperature incineration the only acceptable disposal method? Thiazole derivatives cannot be poured down the drain because they are not readily degradable in standard municipal wastewater treatment plants and pose toxicity risks to aquatic ecosystems[2]. When subjected to high-temperature thermal oxidation, the molecule is successfully destroyed. However, the nitrogen and sulfur heteroatoms produce hazardous nitrogen oxides (NOx) and sulfur oxides (SOx) gases[3]. Therefore, disposal must exclusively occur at an approved facility equipped with alkaline exhaust scrubbers to neutralize these acidic byproducts.

Combustion A 5-Thiazolol, 2,4-dimethyl- (C5H7NOS) B Thermal Oxidation (>850°C) A->B C CO2 + H2O B->C D NOx + SOx Gases B->D E Alkaline Scrubber (NaOH/Ca(OH)2) D->E F Neutralized Salts (Nitrates/Sulfates) E->F

Thermal degradation pathway and emissions scrubbing for thiazole-derived compounds.

Waste Segregation & Disposal Procedures

Proper segregation prevents reactive incompatibilities and ensures regulatory compliance while minimizing disposal costs.

G A 5-Thiazolol, 2,4-dimethyl- Waste B Solid Waste (Contaminated PPE) A->B C Liquid Waste (Organic Solvents) A->C G High-Temperature Incineration (Scrubbers Active) B->G D Halogenated? C->D E Non-Halogenated Organic Waste D->E No F Halogenated Organic Waste D->F Yes E->G F->G

Workflow for segregation and incineration of 5-thiazolol, 2,4-dimethyl- waste streams.

Table 2: Disposal Segregation Matrix

Waste StreamContainer TypeLabeling RequirementsFinal Treatment
Pure Chemical / Stock Amber Glass, PTFE cap"Hazardous Waste: Toxic, Thiazole Derivative"High-Temp Incineration
Organic Solvent Mixtures HDPE Jerrycan"Hazardous Waste: Flammable, Toxic"Incineration with Scrubbing
Contaminated PPE Heavy-duty Biohazard Bag"Hazardous Waste: Solid Contaminated with Thiazole"Solid Waste Incineration

Protocol: Final Waste Packaging and Disposal

  • Segregation: Separate halogenated and non-halogenated liquid waste streams. Mixing them complicates the incineration process and drastically increases disposal costs.

  • Containment: Store waste in compatible containers (e.g., high-density polyethylene or PTFE-lined glass). Containers must be kept tightly closed when not actively receiving waste to prevent vapor escape[3].

  • Storage: Place containers in a secondary containment tray within a designated, well-ventilated hazardous waste accumulation area away from heat and ignition sources.

  • Manifesting: Document the exact composition on the waste manifest (e.g., "Contains 5% 5-Thiazolol, 2,4-dimethyl- in Methanol").

  • Pickup: Transfer custody strictly to a licensed hazardous waste disposal contractor approved for high-temperature chemical incineration.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and logical action is required to prevent dermal exposure and environmental contamination.

Protocol: Spill Containment and Cleanup

  • Isolation & Ventilation: Immediately isolate the spill area and alert nearby personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential respiratory irritants[4].

  • Absorption (Critical Step): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Mechanistic Warning: Do NOT use paper towels, sawdust, or organic clay. Thiazole derivatives and their organic solutions can auto-oxidize or spontaneously combust when wetted and spread as a thin film over porous, combustible materials[4].

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a chemically resistant, sealable hazardous waste container.

  • Secondary Cleaning: Wash the affected surface thoroughly with soap and copious amounts of water to remove residual traces[2][3]. Collect all wash water as hazardous waste, as it now contains dilute thiazole which cannot enter the sewage system.

References
  • Title: 5-Thiazolol, 2,4-dimethyl- — Chemical Substance Information | Source: NextSDS | URL: 1

  • Title: SDS - 2,4-Dimethyl-5-Acetyl Thiazole | Source: Advanced Biotech | URL: 2

  • Title: Safety Data Sheet - Thiazole Derivatives | Source: Elan Chemical | URL: 4

  • Title: SAFETY DATA SHEET - Ethanone, 1-(2,4-dimethyl-5-thiazolyl)- | Source: Thermo Fisher Scientific | URL: 3

Sources

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